Pyr-Arg-Thr-Lys-Arg-AMC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H57N13O9/c1-19-17-29(53)59-27-18-21(10-11-22(19)27)45-31(54)24(8-5-15-43-36(39)40)47-32(55)23(7-3-4-14-38)49-35(58)30(20(2)51)50-34(57)25(9-6-16-44-37(41)42)48-33(56)26-12-13-28(52)46-26/h10-11,17-18,20,23-26,30,51H,3-9,12-16,38H2,1-2H3,(H,45,54)(H,46,52)(H,47,55)(H,48,56)(H,49,58)(H,50,57)(H4,39,40,43)(H4,41,42,44)/t20-,23+,24+,25+,26+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRJBAKJWMHKFK-URVADDRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H57N13O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
827.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Pyr-Arg-Thr-Lys-Arg-AMC: A Fluorogenic Substrate for Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Pyroglutamyl-L-arginyl-L-threonyl-L-lysyl-L-arginyl-7-amino-4-methylcoumarin (Pyr-Arg-Thr-Lys-Arg-AMC) is a sensitive fluorogenic substrate utilized for the detection and characterization of several serine proteases. This pentapeptide sequence is recognized and cleaved by a range of enzymes, most notably furin and other proprotein convertases, as well as thrombin, trypsin, and the flaviviral protease, flavivirin. The enzymatic cleavage of the amide bond between the C-terminal arginine and the 7-amino-4-methylcoumarin (AMC) moiety results in the release of the highly fluorescent AMC group. This liberation of a fluorescent signal allows for the real-time monitoring of enzymatic activity, making it a valuable tool in enzyme kinetics, inhibitor screening, and pathway elucidation. This guide provides a comprehensive overview of the technical details, experimental protocols, and relevant signaling pathways associated with this compound.
Core Properties
This compound is a synthetic peptide derivative with the following key characteristics:
-
Sequence: Pyroglutamyl-Arginyl-Threonyl-Lysyl-Arginine
-
Fluorophore: 7-amino-4-methylcoumarin (AMC)
-
Molecular Formula: C37H57N13O9
-
Molecular Weight: 827.94 g/mol
-
CAS Number: 155575-02-3
The substrate is typically supplied as a lyophilized powder and should be stored at -20°C, protected from light. For experimental use, it is commonly dissolved in a minimal amount of DMSO to create a stock solution, which is then diluted into the appropriate aqueous assay buffer.
Enzyme Specificity and Quantitative Data
This compound is cleaved by a variety of serine proteases. The kinetic parameters for these interactions are crucial for experimental design and data interpretation. The following table summarizes the available quantitative data for the interaction of this substrate with various enzymes.
| Enzyme | Family | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Specific Activity (units/µg) |
| Furin | Proprotein Convertase | 6.5 | ~2 x 10⁴ | 10.8 |
| PC1/3 | Proprotein Convertase | 3.0 | Not Reported | 2.8 |
| PC2 | Proprotein Convertase | 6.6 | Not Reported | 11.9 |
| PC4 (PCSK4) | Proprotein Convertase | 1.7 | Not Reported | 1.4 |
| PC5/6 | Proprotein Convertase | 2.0 | Not Reported | 2.1 |
| PC7 | Proprotein Convertase | 9.5 | Not Reported | 3.0 |
| PACE4 | Proprotein Convertase | 3.0 | Not Reported | 3.7 |
| Thrombin | Serine Protease | Not Reported | Not Reported | Not Reported |
| Trypsin | Serine Protease | Not Reported | Not Reported | Not Reported |
| Flavivirin | Viral Serine Protease | Not Reported | Not Reported | Not Reported |
Experimental Protocols
The following section provides a detailed methodology for a standard fluorometric enzyme assay using this compound. This protocol can be adapted for the specific enzyme under investigation by modifying the buffer conditions and enzyme/substrate concentrations.
Materials
-
This compound substrate
-
Dimethyl sulfoxide (DMSO)
-
Purified enzyme of interest (e.g., Furin, Thrombin, etc.)
-
Assay Buffer (specific to the enzyme, see below for examples)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.
Recommended Assay Buffers
-
Furin: 100 mM HEPES, pH 7.5, containing 1 mM CaCl₂ and 1 mM β-mercaptoethanol.
-
PC1/3, PC4, PC5/6, PC7, PACE4: 20 mM Bis-Tris, pH 6.5, supplemented with 1 mM CaCl₂.
-
PC2: 20 mM Bis-Tris, pH 5.6, supplemented with 1 mM CaCl₂ and 0.1% (w/v) Brij-30.
-
Thrombin and Trypsin: A common buffer is Tris-HCl or HEPES based, pH 7.4-8.0, often containing CaCl₂. Optimal conditions should be determined empirically.
Step-by-Step Protocol
-
Substrate Preparation:
-
Prepare a stock solution of this compound by dissolving the lyophilized powder in DMSO to a concentration of 1-10 mM.
-
Further dilute the stock solution in the appropriate assay buffer to create a range of working concentrations. It is recommended to perform a substrate titration to determine the optimal concentration for your specific assay conditions, ideally around the Km value of the enzyme.
-
-
Enzyme Preparation:
-
Dilute the purified enzyme in the appropriate cold assay buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Procedure:
-
To each well of a 96-well black microplate, add the components in the following order:
-
Assay Buffer
-
Enzyme solution
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the enzyme to equilibrate.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately place the microplate in the fluorescence reader.
-
-
Data Acquisition:
-
Measure the increase in fluorescence intensity over time. Readings should be taken at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
The excitation wavelength should be set to approximately 360-380 nm and the emission wavelength to approximately 440-460 nm.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
To convert the change in relative fluorescence units (RFU) per minute to the rate of product formation (e.g., moles/minute), a standard curve should be generated using free AMC under the same assay conditions.
-
Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Signaling Pathways and Experimental Workflows
The enzymes that cleave this compound are involved in a variety of critical biological signaling pathways. Understanding these pathways is essential for interpreting experimental results and for the development of targeted therapeutics.
Furin Signaling Pathway
Furin is a key proprotein convertase that resides primarily in the trans-Golgi network (TGN). It plays a crucial role in the maturation of a wide array of precursor proteins by cleaving them at specific recognition sites, typically characterized by paired basic amino acid residues. This proteolytic processing is essential for the activation of these proteins, which are then secreted or transported to other cellular compartments to exert their biological functions.
Caption: Furin-mediated proprotein processing in the TGN.
Thrombin Signaling Pathway
Thrombin is a central enzyme in the coagulation cascade and also a potent activator of cellular signaling through its interaction with Protease-Activated Receptors (PARs). Thrombin cleaves the N-terminal domain of PARs, unmasking a new N-terminus that acts as a tethered ligand, leading to receptor activation and downstream signaling through G-proteins.
Caption: Thrombin signaling through PAR and the Gαq pathway.
Proprotein Convertase 4 (PCSK4) and Fertilization
Proprotein Convertase 4 (PCSK4) is predominantly expressed in the testis and is crucial for male fertility. One of its key roles is the processing of sperm surface proteins, such as ADAM2 (a disintegrin and metalloproteinase domain 2), which is essential for sperm-egg interaction and fertilization.
Caption: Role of PCSK4 in the activation of ADAM2 for fertilization.
Experimental Workflow for Enzyme Kinetics
The determination of enzyme kinetic parameters using a fluorogenic substrate like this compound follows a structured workflow. This workflow ensures accurate and reproducible results.
Caption: Workflow for determining enzyme kinetics with a fluorogenic substrate.
Conclusion
This compound is a versatile and sensitive tool for the study of several important serine proteases. Its use in fluorometric assays allows for the precise determination of enzyme kinetics and the screening of potential inhibitors. A thorough understanding of the enzymes it interacts with and their roles in biological signaling pathways is crucial for the effective application of this substrate in research and drug development. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute robust experiments using this compound.
An In-Depth Technical Guide to Pyr-Arg-Thr-Lys-Arg-AMC: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyr-Arg-Thr-Lys-Arg-AMC is a synthetic fluorogenic peptide substrate meticulously designed for the sensitive and specific detection of various serine proteases. Its utility lies in the clever conjugation of a specific peptide sequence to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When the peptide bond is cleaved by a target protease, the AMC is released, resulting in a quantifiable increase in fluorescence. This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on its use in enzyme activity assays and inhibitor screening.
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of this compound is paramount for its effective use in research. The key quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₃₇H₅₇N₁₃O₉ | [1][2] |
| Molecular Weight | 827.93 g/mol | [1][2] |
| CAS Number | 155575-02-3 | [1][2] |
| Appearance | White to off-white powder | [3] |
| Purity | Typically ≥95% (HPLC) | [2] |
| Solubility | Soluble in DMSO | [4] |
| Excitation Wavelength (of released AMC) | 341-380 nm | [1][5] |
| Emission Wavelength (of released AMC) | 440-460 nm | [1][5] |
Biological Activity and Substrate Specificity
This compound is a versatile substrate recognized and cleaved by a number of key serine proteases. The peptide sequence, Pyr-Arg-Thr-Lys-Arg, mimics the cleavage sites of precursor proteins for these enzymes.
Primary Target Enzymes:
-
Furin: A crucial proprotein convertase involved in the maturation of a wide array of proteins, including hormones, growth factors, and viral envelope proteins.[3][6]
-
Thrombin: A key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin.[7][8]
-
Trypsin: A digestive enzyme that breaks down proteins in the small intestine.[8]
The cleavage of the amide bond between the C-terminal arginine and the AMC moiety by these proteases liberates the highly fluorescent AMC molecule. The rate of fluorescence increase is directly proportional to the enzymatic activity.
Experimental Protocols
The following provides a generalized, detailed methodology for a fluorometric enzyme activity assay using this compound. This protocol can be adapted for specific enzymes and experimental conditions.
Materials:
-
This compound substrate
-
Purified enzyme (Furin, Thrombin, or Trypsin)
-
Assay Buffer (enzyme-specific, e.g., Tris-HCl or HEPES with appropriate pH and cofactors like CaCl₂)
-
Enzyme diluent (e.g., assay buffer)
-
96-well black microplate
-
Fluorescence microplate reader with excitation and emission filters for AMC
-
Inhibitor compound (for inhibition assays)
-
DMSO (for dissolving substrate and inhibitors)
Experimental Workflow Diagram:
Caption: A generalized workflow for a protease activity assay using this compound.
Detailed Method:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the enzyme to the desired concentration in the appropriate assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
For inhibitor studies, prepare a serial dilution of the inhibitor compound in DMSO or the assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add the assay buffer.
-
For inhibitor assays, add the desired concentration of the inhibitor.
-
Add the diluted enzyme to each well, except for the blank (no enzyme) controls.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the this compound substrate to all wells to a final concentration typically in the low micromolar range (e.g., 10-50 µM). The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at 340-380 nm and emission at 440-460 nm.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For inhibitor studies, plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Signaling Pathways
The proteases targeted by this compound are integral components of complex signaling pathways. Understanding these pathways is crucial for interpreting experimental results and for drug development efforts.
Furin Signaling Pathway:
Furin is a key protease in the constitutive secretory pathway, responsible for the maturation of a multitude of proproteins.[2] Its activity is essential for various cellular processes.
Caption: A simplified diagram of the furin-mediated proprotein activation pathway.
Thrombin Signaling Pathway:
Thrombin exerts its effects primarily through the activation of Protease-Activated Receptors (PARs) on the surface of cells like platelets and endothelial cells.[7][9]
Caption: Thrombin signaling through Protease-Activated Receptors (PARs).
Trypsin Signaling Pathway:
Similar to thrombin, trypsin can also activate PARs, particularly PAR2, initiating intracellular signaling cascades that are involved in processes like inflammation and pain.
References
- 1. The use of fluorogenic substrates to monitor thrombin generation for the analysis of plasma and whole blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. content.abcam.com [content.abcam.com]
- 5. biorbyt.com [biorbyt.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Thrombin Substrate, fluorogenic | Sigma-Aldrich [sigmaaldrich.com]
Proteolytic Cleavage of Pyr-Arg-Thr-Lys-Arg-AMC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymes known to cleave the fluorogenic peptide substrate Pyr-Arg-Thr-Lys-Arg-7-amino-4-methylcoumarin (Pyr-Arg-Thr-Lys-Arg-AMC). This substrate is a valuable tool for assaying the activity of a specific class of proteases that recognize and cleave polypeptide chains at the C-terminal side of basic amino acid residues, particularly arginine (Arg) and lysine (Lys). The cleavage of the amide bond between the peptide and the AMC fluorophore results in a quantifiable increase in fluorescence, providing a sensitive measure of enzymatic activity.
This document details the primary enzymes that process this substrate, their kinetic parameters, relevant signaling pathways, and a comprehensive experimental protocol for their analysis.
Enzymes Cleaving this compound
The peptide sequence this compound is a substrate for several serine proteases. The primary enzymes identified to cleave this substrate are:
-
Trypsin: A well-characterized serine protease found in the digestive system, it plays a crucial role in protein digestion. Trypsin exhibits high specificity for cleaving peptide chains at the carboxyl side of lysine and arginine residues.[1][2][3][4]
-
Thrombin: A vital enzyme in the coagulation cascade, thrombin is a serine protease that converts fibrinogen to fibrin, leading to the formation of a blood clot. It also has a role in various cellular signaling events.[1][2][3][4] Thrombin's substrate specificity is directed towards cleavage after arginine residues.
-
Furin: A member of the proprotein convertase family of serine endoproteases, furin is located in the trans-Golgi network and is responsible for the proteolytic maturation of a wide variety of precursor proteins.[5][6][7][8] It recognizes and cleaves at the consensus sequence Arg-X-(Lys/Arg)-Arg↓. The this compound substrate is efficiently cleaved by furin.[5][6][7]
Quantitative Enzyme Kinetics
The efficiency of enzymatic cleavage can be quantified by the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km signifies a higher affinity. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Furin | This compound | 6.5 | Not Reported | ~2 x 104 | [5][8] |
| PC1/3 | This compound | 3.0 | Not Reported | Not Reported | [8] |
| PC2 | This compound | 6.6 | Not Reported | Not Reported | [8] |
| PC4 | This compound | 1.7 | Not Reported | Not Reported | [8] |
| PC5/6 | This compound | 2.0 | Not Reported | Not Reported | [8] |
| PC7 | This compound | 9.5 | Not Reported | Not Reported | [8] |
| PACE4 | This compound | 3.0 | Not Reported | Not Reported | [8] |
| Trypsin | Boc-Gln-Ala-Arg-MCA | 5.99 | Not Reported | Not Reported | |
| Thrombin | Z-Gly-Gly-Arg-AMC | >200 | <1 | Not Reported |
Experimental Protocol: Fluorometric Protease Activity Assay
This protocol provides a generalized framework for measuring the activity of proteases using the this compound substrate. It should be optimized for each specific enzyme and experimental condition.
1. Materials and Reagents:
-
Enzyme: Purified trypsin, thrombin, furin, or other protease of interest.
-
Substrate: this compound (lyophilized powder).
-
Assay Buffer: The optimal buffer will vary depending on the enzyme. A common starting point is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2.
-
AMC Standard: 7-Amino-4-methylcoumarin for generating a standard curve.
-
Solvent for Stock Solutions: DMSO is typically used to dissolve the substrate and AMC standard.
-
96-well black microplate: For fluorescence measurements to minimize background.
-
Fluorometric microplate reader: Capable of excitation at ~380 nm and emission at ~460 nm.
2. Preparation of Solutions:
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in small aliquots at -20°C or -80°C, protected from light.
-
Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in a suitable buffer (e.g., the assay buffer without substrate). The final concentration will depend on the enzyme's activity. Store according to the manufacturer's recommendations.
-
AMC Standard Stock Solution: Dissolve AMC in DMSO to a concentration of 1 mM. Store at -20°C, protected from light.
-
Working Solutions: On the day of the experiment, dilute the stock solutions to the desired concentrations using the assay buffer. Keep all solutions on ice.
3. Assay Procedure:
-
Standard Curve:
-
Prepare a series of dilutions of the AMC standard in the assay buffer in the 96-well plate. A typical range is 0 to 50 µM.
-
Bring the final volume in each well to 100 µL with assay buffer.
-
Measure the fluorescence at Ex/Em = 380/460 nm.
-
Plot the fluorescence intensity against the AMC concentration to generate a standard curve.
-
-
Enzyme Activity Measurement:
-
Add a specific volume of assay buffer to each well of the 96-well plate.
-
Add the desired amount of enzyme to each well. For initial experiments, it is advisable to test a range of enzyme concentrations.
-
Include a "no-enzyme" control for each substrate concentration to measure background fluorescence.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the this compound substrate to each well. The final substrate concentration should ideally be around the Km value, but a range of concentrations should be tested for kinetic analysis. The final volume in each well is typically 100-200 µL.
-
Immediately start monitoring the increase in fluorescence over time in a kinetic mode at Ex/Em = 380/460 nm. Record data every 1-2 minutes for a period of 30-60 minutes, or until the reaction rate is no longer linear.
-
4. Data Analysis:
-
Calculate the rate of reaction: Determine the initial velocity (Vo) of the reaction from the linear portion of the fluorescence versus time plot for each enzyme concentration.
-
Convert fluorescence units to moles of product: Use the standard curve to convert the rate of change in fluorescence (RFU/min) to the rate of AMC production (moles/min).
-
Determine Kinetic Parameters: Plot the initial velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The kcat can be calculated from the Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
Signaling Pathways and Experimental Workflows
The enzymes that cleave this compound are involved in critical signaling pathways. Understanding these pathways is essential for contextualizing the role of these proteases in health and disease.
Thrombin Signaling Pathway
Thrombin exerts its cellular effects primarily through the activation of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors. Thrombin cleaves the N-terminal domain of PARs, unmasking a new N-terminus that acts as a tethered ligand, leading to receptor activation and downstream signaling.
Caption: Thrombin signaling cascade via PARs.
Trypsin Signaling Pathway
Trypsin is a potent activator of PAR2, initiating signaling cascades that are involved in inflammation, pain, and tissue repair.
Caption: Trypsin signaling through PAR2 activation.
Furin Signaling Pathway
Furin plays a critical role in the maturation of numerous precursor proteins, thereby regulating a multitude of signaling pathways, including those initiated by growth factors and hormones.
Caption: Furin's role in protein maturation.
Kallikrein-Kinin System
The kallikrein-kinin system is a cascade of proteins that contributes to inflammation, blood pressure control, and coagulation. Plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator bradykinin.
Caption: The Kallikrein-Kinin signaling pathway.
Experimental Workflow
The general workflow for a protease assay using a fluorogenic substrate like this compound is outlined below.
Caption: General protease assay workflow.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Fluorogenic peptide-based substrates for monitoring thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jasco-global.com [jasco-global.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. content.abcam.com [content.abcam.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. jascoinc.com [jascoinc.com]
- 8. Investigation of thrombin activity with PAR 1-based fluorogenic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Furin Activity: A Technical Guide to the Pyr-Arg-Thr-Lys-Arg-AMC Assay
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of the fluorogenic substrate Pyr-Arg-Thr-Lys-Arg-AMC for the measurement of furin activity. Furin, a calcium-dependent serine endoprotease of the proprotein convertase family, plays a crucial role in the post-translational modification and activation of a wide array of precursor proteins. Its involvement in numerous physiological and pathological processes, including viral infections, cancer progression, and toxin activation, makes it a significant target for therapeutic intervention. Accurate and reliable measurement of furin activity is therefore paramount in basic research and drug development.
Principle of the Assay
The this compound assay is a continuous fluorometric method for determining furin activity. The substrate consists of a pentapeptide sequence (Pyr-Arg-Thr-Lys-Arg) that mimics the consensus cleavage site of furin, covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its uncleaved state, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage by furin at the C-terminus of the arginine residue, the free AMC is released, resulting in a significant increase in fluorescence intensity. This increase in fluorescence, measured over time, is directly proportional to the furin activity in the sample.
The enzymatic reaction is as follows:
Caption: Enzymatic cleavage of the fluorogenic substrate by furin.
Quantitative Data
The following tables summarize key quantitative data for the use of this compound with furin and other proprotein convertases.
Table 1: Kinetic Parameters for this compound Cleavage by Proprotein Convertases
| Enzyme | Km (μM) | Specific Activity (units/μg) | kcat/Km (M-1s-1) |
| Furin | 6.5[1] | 10.8[1] | ~2 x 104[2][3][4] |
| PC1/3 | 3.0[1] | 2.8[1] | |
| PC2 | 6.6[1] | 11.9[1] | |
| PC4 | 1.7[1] | 1.4[1] | |
| PC5/6 | 2.0[1] | 2.1[1] | |
| PC7 | 9.5[1] | 3.0[1] | |
| PACE4 | 3.0[1] | 3.7[1] |
One unit of activity is defined as the amount of enzyme required to cleave 1 pmol/min of the substrate at 37°C.[1]
Table 2: IC50 Values of Furin Inhibitors Determined with the this compound Assay
| Inhibitor | IC50 (nM) |
| Furin Inhibitor 1 | 1.6[5] |
| Furin Inhibitor 2 | 110[5] |
| Phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide (15) | Ki = 0.81 nM[6] |
| Cyclic Peptidic Inhibitor 3 | 3.07 ± 0.20[7] |
| Cyclic Peptidic Inhibitor 5 | 2.41 ± 0.12[7] |
| Cyclic Peptidic Inhibitor 6 | 2.91 ± 0.17[7] |
| FI (Reference Cyclic Peptide) | 4.42 ± 0.22[7] |
Experimental Protocols
Below are detailed protocols for a standard furin activity assay and a furin inhibition assay using this compound.
Standard Furin Activity Assay
This protocol is designed for a 96-well plate format and can be adapted for other formats.
Materials:
-
Recombinant human furin
-
This compound substrate
-
Assay Buffer: 100 mM HEPES, pH 7.0, 2 mM CaCl2, 0.2% Triton X-100, 0.02% Sodium Azide[6]
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm
Protocol Workflow:
Caption: A typical experimental workflow for a furin activity assay.
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute the this compound substrate in DMSO to create a stock solution (e.g., 10 mM). Store protected from light at -20°C.
-
Dilute the furin enzyme in Assay Buffer to the desired concentration. The final concentration will depend on the specific activity of the enzyme lot and should be determined empirically.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the components in the following order:
-
Assay Buffer to bring the final volume to 100 µL.
-
Diluted furin enzyme.
-
-
Include control wells:
-
No-enzyme control: Assay Buffer and substrate only.
-
Positive control: A known concentration of active furin.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes to allow the temperature to equilibrate.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the this compound substrate to each well. The final substrate concentration should be at or below the Km value (a starting point of 5-10 µM is common).
-
Immediately place the plate in the fluorescence plate reader, pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 15-30 minutes, with readings taken every 60 seconds. Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
-
-
Data Analysis:
-
Determine the rate of the reaction (Vmax) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the rate of the no-enzyme control from the rates of the samples.
-
The furin activity can be quantified by comparing the reaction rates to a standard curve generated with free AMC.
-
Furin Inhibition Assay
This protocol is used to determine the potency of furin inhibitors.
Materials:
-
All materials from the standard assay.
-
Furin inhibitor of interest.
Inhibition Assay Workflow:
Caption: A typical experimental workflow for a furin inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare reagents as described in the standard assay protocol.
-
Prepare a stock solution of the furin inhibitor in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the components in the following order:
-
Assay Buffer.
-
Serial dilutions of the inhibitor.
-
Diluted furin enzyme.
-
-
Include control wells:
-
No-inhibitor control (100% activity): Furin, Assay Buffer, and solvent control (e.g., DMSO).
-
No-enzyme control (0% activity): Assay Buffer and substrate only.
-
-
-
Pre-incubation:
-
Pre-incubate the plate containing the enzyme and inhibitor for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the this compound substrate to each well.
-
Immediately measure the fluorescence kinetically as described in the standard assay protocol.
-
-
Data Analysis:
-
Calculate the reaction rates for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Considerations and Logical Relationships
Several factors can influence the outcome of the furin activity assay. Understanding these relationships is crucial for accurate and reproducible results.
Caption: Logical relationships of factors affecting the furin assay.
-
Substrate Specificity: While this compound is a good substrate for furin, it can also be cleaved by other proprotein convertases such as PC1/3, PC2, PC4, PC5/6, PC7, and PACE4.[1] When working with complex biological samples, it is important to consider the potential for off-target cleavage. Assays using cell lysates may reflect total furin-like activity rather than the activity of furin exclusively.[7]
-
Calcium Dependence: Furin is a calcium-dependent enzyme, and the presence of a calcium chelator like EDTA will inhibit its activity. Therefore, it is essential to include calcium in the assay buffer.
-
pH and Temperature: The optimal pH for furin activity is around 7.0, and the assay is typically performed at 37°C.
-
Inhibitors: The presence of known or unknown furin inhibitors in the sample will lead to an underestimation of furin activity.
This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to effectively utilize the this compound substrate for the accurate and reliable measurement of furin activity. Careful consideration of the experimental parameters and potential interferences will ensure high-quality, reproducible data.
References
- 1. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shop.bachem.com [shop.bachem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Pyr-RTKR-AMC peptide [novoprolabs.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Potent inhibitors of furin and furin-like proprotein convertases containing decarboxylated P1 arginine mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic Peptidic Furin Inhibitors Developed by Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Pyr-Arg-Thr-Lys-Arg-AMC for Protease Inhibitor Screening: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Pyr-Arg-Thr-Lys-Arg-AMC, and its application in protease inhibitor screening. This document details the substrate's characteristics, the proteases it interacts with, and a step-by-step protocol for its use in inhibitor screening assays.
Introduction to this compound
This compound is a synthetic peptide substrate containing a pyroglutamic acid (Pyr) at the N-terminus and a 7-amino-4-methylcoumarin (AMC) group at the C-terminus. The peptide sequence, Arginine-Threonine-Lysine-Arginine, is recognized and cleaved by several proteases. Upon enzymatic cleavage of the amide bond between the arginine and the AMC group, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity can be measured and is directly proportional to the protease activity. This principle forms the basis of a sensitive and continuous assay for measuring protease activity and for screening potential inhibitors.
Protease Specificity and Kinetic Parameters
This compound is a substrate for a number of serine proteases, most notably furin. It is also reported to be cleaved by thrombin, trypsin, and proprotein convertase 4. The efficiency of cleavage varies between proteases, and this is reflected in their kinetic parameters.
| Protease | kcat/Km (M⁻¹s⁻¹) | Km (µM) | Vmax | Notes |
| Furin | ~2 x 10⁴[1] | Not specified | Not specified | Efficiently cleaved by furin, a key enzyme in the processing of precursor proteins. |
| Thrombin | Not specified | Not specified | Not specified | Known to be hydrolyzed by thrombin.[2][3][4][5] |
| Trypsin | Not specified | Not specified | Not specified | Known to be hydrolyzed by trypsin.[2][3][4][5] |
| Proprotein Convertase 4 | Not specified | Not specified | Not specified | Also cleaved by this member of the proprotein convertase family.[6] |
Application in Protease Inhibitor Screening
The fluorogenic nature of this compound makes it an ideal tool for high-throughput screening (HTS) of protease inhibitors. The assay is based on the reduction of fluorescence signal in the presence of an inhibitor. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce the protease activity by 50%.
Inhibitor Data
Several studies have utilized this compound to determine the IC50 values of various inhibitors.
| Inhibitor | Target Protease | IC50 (µM) | Reference | |---|---|---|---|---| | P3 | Furin | 35 |[7] | | CISe-ZnS QDs | Furin | 11.29 ± 0.54 |[8] |
Experimental Protocol: Fluorometric Protease Inhibitor Screening Assay
This protocol provides a general framework for a 96-well plate-based fluorometric assay for screening protease inhibitors using this compound. The specific concentrations of enzyme, substrate, and inhibitor may need to be optimized for your particular experimental setup.
Materials:
-
Protease of interest (e.g., recombinant human furin)
-
This compound substrate
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 0.01% Tween-20, pH 7.4)
-
Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Methods:
-
Reagent Preparation:
-
Prepare a stock solution of the protease in assay buffer. The final concentration in the assay will need to be optimized to give a linear reaction rate over the desired time course.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and then dilute to the desired working concentration in assay buffer. The final substrate concentration should ideally be at or below the Km value for the enzyme to ensure sensitivity to competitive inhibitors.
-
Prepare serial dilutions of the inhibitor compounds in assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup:
-
Blank wells: Add assay buffer only.
-
Control wells (no inhibitor): Add assay buffer and the protease.
-
Inhibitor wells: Add assay buffer, the protease, and the inhibitor at various concentrations.
-
The final volume in each well should be the same. It is recommended to pre-incubate the enzyme with the inhibitor for a period of time (e.g., 15-30 minutes) at room temperature to allow for binding to occur before initiating the reaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the this compound substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.
-
Monitor the increase in fluorescence intensity over time (kinetic mode). The readings should be taken at regular intervals (e.g., every 1-2 minutes) for a duration that ensures the initial reaction velocity is linear.
-
-
Data Analysis:
-
Subtract the fluorescence values of the blank wells from all other wells.
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well by calculating the slope of the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Velocity_inhibitor / Velocity_control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Visualizations
Signaling Pathway of Furin
Furin is a crucial protease involved in the maturation of a wide variety of precursor proteins that transit through the secretory pathway. These precursors are cleaved at specific basic amino acid recognition sites, leading to their activation.
Caption: Furin-mediated pro-protein processing and activation pathway.
Experimental Workflow for Protease Inhibitor Screening
The following diagram illustrates the key steps involved in a typical high-throughput screening assay to identify protease inhibitors.
Caption: Workflow for a fluorometric protease inhibitor screening assay.
Logical Relationship of Substrate, Enzyme, and Inhibitor
This diagram depicts the competitive inhibition mechanism where an inhibitor competes with the substrate for the active site of the enzyme.
Caption: Interaction between enzyme, substrate, and competitive inhibitor.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. Screening of Small-Molecule Libraries Using SARS-CoV-2-Derived Sequences Identifies Novel Furin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Pyr-Arg-Thr-Lys-Arg-AMC: A Technical Guide to Stability and Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the stability and solubility of the fluorogenic peptide substrate, Pyr-Arg-Thr-Lys-Arg-AMC. The following sections detail quantitative data, experimental protocols, and key biological pathways associated with this reagent, offering a critical resource for its effective use in research and development.
Core Data Summary
Quantitative data regarding the solubility and stability of this compound are crucial for accurate and reproducible experimental design. The following tables summarize the available information for this peptide.
Solubility Data
The solubility of this compound, particularly its trifluoroacetate (TFA) salt form, is highest in aqueous solutions and some organic solvents. The TFA salt is known to generally enhance the solubility of peptides in aqueous solutions[1].
| Solvent | Concentration | Method | Notes |
| Water (H₂O) | 100 mg/mL (106.16 mM) | Experimental | Ultrasonic assistance may be required for dissolution[2][3]. |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Experimental | A common solvent for creating stock solutions[4]. |
Stability and Storage Data
Proper storage is critical to maintain the integrity and activity of this compound. The peptide is typically supplied as a lyophilized powder.
| Format | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -80°C | 2 years | Store sealed, away from moisture and light, under nitrogen[2]. |
| Lyophilized Powder | -20°C | 1 year | Store sealed, away from moisture and light, under nitrogen[2]. |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store sealed, away from moisture and light, under nitrogen[2]. |
| In Solvent | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store sealed, away from moisture and light, under nitrogen[2]. |
Experimental Protocols
Detailed methodologies are essential for the consistent and effective use of this compound in experimental settings.
Protocol 1: Preparation of Stock Solutions
This protocol outlines the steps for preparing a stock solution of this compound.
-
Material : this compound (TFA salt), sterile distilled water or DMSO.
-
Procedure :
-
To prepare a 10 mM stock solution in DMSO, dissolve the peptide at a concentration of 9.42 mg/mL.
-
To prepare a 100 mg/mL stock solution in water, add the appropriate volume of sterile distilled water to the lyophilized peptide[2][3].
-
If dissolution is slow in water, use an ultrasonic bath to aid solubilization[2][3].
-
Once dissolved, it is recommended to aliquot the solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles[2].
-
Store the stock solutions at -80°C for up to 6 months or -20°C for up to 1 month[2].
-
Protocol 2: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a peptide like this compound.
-
Materials :
-
This compound stock solution in DMSO.
-
Phosphate-buffered saline (PBS) or other relevant aqueous buffer.
-
96-well microtiter plates.
-
Plate reader capable of measuring absorbance or nephelometry.
-
-
Procedure :
-
Prepare a serial dilution of the peptide stock solution in DMSO.
-
Dispense a small volume (e.g., 2 µL) of each dilution into the wells of a 96-well plate.
-
Add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the final desired peptide concentrations.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) with a plate reader to detect precipitation.
-
The highest concentration that does not show significant precipitation is considered the kinetic solubility.
-
Protocol 3: Furin Activity Assay
This protocol describes a method for measuring the activity of the protease furin using this compound as a fluorogenic substrate.
-
Materials :
-
Recombinant furin enzyme.
-
This compound stock solution.
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5 mM MgCl₂, 0.01% Brij-35).
-
96-well black microtiter plates.
-
Fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm.
-
-
Procedure :
-
Prepare a working solution of the furin enzyme in the assay buffer.
-
Prepare a working solution of the this compound substrate in the assay buffer. A typical substrate concentration is 5 µM[5].
-
Add the furin enzyme solution to the wells of the 96-well plate.
-
To initiate the reaction, add the substrate solution to the wells.
-
Immediately place the plate in the fluorometric plate reader.
-
Monitor the increase in fluorescence over time. The rate of increase is proportional to the furin activity.
-
A standard curve can be generated using free AMC to quantify the amount of cleaved substrate.
-
Visualizing Key Processes
Diagrams created using the DOT language provide clear visual representations of important biological and experimental workflows involving this compound.
Caption: Furin-mediated proprotein processing.
Caption: Protease activity assay workflow.
Caption: Peptide solubilization decision workflow.
References
Methodological & Application
Application Notes and Protocols for Furin Activity Assay Using Pyr-Arg-Thr-Lys-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the activity of furin, a proprotein convertase, using the fluorogenic substrate Pyr-Arg-Thr-Lys-Arg-AMC (pERTKR-AMC). This assay is a valuable tool for screening for furin inhibitors and for studying the kinetics of furin cleavage.
Furin, a calcium-dependent serine endoprotease, plays a crucial role in the maturation of a wide variety of proteins in the secretory pathway. It recognizes and cleaves precursor proteins at the C-terminal side of the consensus sequence R-X-K/R-R↓. Dysregulation of furin activity has been implicated in various pathologies, including cancer, viral infections, and neurodegenerative diseases, making it an attractive target for drug development.
The this compound substrate is a synthetic peptide that mimics the furin cleavage site. Upon cleavage by furin, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released. The rate of AMC release, which can be monitored using a fluorescence plate reader, is directly proportional to the furin activity.
Data Presentation
Table 1: Key Assay Parameters and Reagents
| Parameter/Reagent | Recommended Value/Concentration | Notes |
| Fluorogenic Substrate | This compound | Also abbreviated as pERTKR-AMC. |
| Substrate Concentration | 5 µM[1] | Final concentration in the assay well. |
| Enzyme | Recombinant Human Furin | |
| Assay Buffer | Tris-HCl, pH 7.5, containing CaCl2 | Specific concentrations may vary by supplier. |
| Positive Control Inhibitor | Decanoyl-RVKR-CMK or other suitable furin inhibitor | Used to confirm assay performance. |
| Excitation Wavelength | 360-380 nm[2][3] | |
| Emission Wavelength | 460 nm[2][3] | |
| Assay Plate | Black, low-binding 96-well microtiter plate[2] | Minimizes background fluorescence and light scattering. |
| Incubation Temperature | 25°C or 37°C[4] | Should be kept consistent throughout the experiment. |
| Kinetic Reading Interval | 5 minutes[3] | |
| Total Reading Time | 30-60 minutes[3] |
Table 2: Example IC50 Values for Furin Inhibitors
| Compound | IC50 (nM) |
| Furin Inhibitor 1 | 1.6[1] |
| Furin Inhibitor 2 | 110[1] |
| Decanoyl-RVKR-CMK | Varies by experimental conditions |
Experimental Protocols
This protocol is designed for a 96-well plate format and can be adapted for screening potential furin inhibitors.
Reagent Preparation
-
Furin Assay Buffer: Prepare the assay buffer as recommended by the enzyme supplier. A typical buffer might be 20 mM Tris-HCl, pH 7.5, containing 1 mM CaCl2. Keep the buffer on ice.
-
Furin Enzyme: Thaw the recombinant furin on ice. Dilute the enzyme to the desired concentration in cold Furin Assay Buffer just before use. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Substrate Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
Substrate Working Solution: Dilute the substrate stock solution in Furin Assay Buffer to a working concentration. For a final assay concentration of 5 µM in a 100 µL reaction volume, a 2X working solution of 10 µM would be appropriate.
-
AMC Standard Curve: Prepare a series of dilutions of a known concentration of AMC standard in Furin Assay Buffer. This will be used to convert the relative fluorescence units (RFU) to the amount of product formed.
-
Inhibitor/Compound Stock Solutions: Prepare stock solutions of test compounds and control inhibitors in DMSO.
Experimental Workflow Diagram
Caption: Workflow for the this compound furin assay.
Assay Procedure
-
Plate Setup: Add the following to the wells of a black 96-well plate:
-
Blank (No Enzyme): 50 µL of Furin Assay Buffer.
-
Positive Control (No Inhibitor): 40 µL of Furin Assay Buffer and 10 µL of vehicle (e.g., DMSO).
-
Inhibitor Control: 40 µL of Furin Assay Buffer and 10 µL of the positive control inhibitor solution.
-
Test Compound: 40 µL of Furin Assay Buffer and 10 µL of the test compound solution.
-
-
Enzyme Addition: Add 50 µL of the diluted furin enzyme solution to the positive control, inhibitor control, and test compound wells. The final volume in these wells is now 100 µL. Do not add enzyme to the blank wells.
-
Pre-incubation: Gently mix the plate and pre-incubate at the chosen temperature (e.g., 25°C) for 10-15 minutes to allow the inhibitors/compounds to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the 2X substrate working solution to all wells, including the blank, to initiate the reaction. The final reaction volume is 150 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 460 nm.[2][3] Take kinetic readings every 5 minutes for a total of 30-60 minutes.[3]
Data Analysis
-
Blank Subtraction: Subtract the average fluorescence reading of the blank wells from all other readings.
-
Determine Reaction Velocity: For each well, plot the fluorescence intensity (RFU) against time (minutes). The initial linear portion of this curve represents the reaction velocity (V = ΔRFU / Δt).
-
Calculate Percent Inhibition: Determine the percent inhibition for each test compound concentration using the following formula:
% Inhibition = [1 - (Velocity of Test Compound / Velocity of Positive Control)] x 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Signaling Pathway and Cleavage Mechanism
The this compound assay directly measures the enzymatic activity of furin on a synthetic substrate and does not inherently probe a complex biological signaling pathway. The core mechanism is the proteolytic cleavage of the peptide substrate.
Caption: Furin-mediated cleavage of this compound.
References
Application Notes and Protocols for Kinetic Analysis Using Pyr-Arg-Thr-Lys-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of the fluorogenic peptide substrate, Pyroglutamyl-Arginyl-Threonyl-Lysyl-Arginine-7-amino-4-methylcoumarin (Pyr-Arg-Thr-Lys-Arg-AMC), in kinetic analyses of various proteases. This substrate is a valuable tool for characterizing enzyme activity and for the screening of potential inhibitors.
Introduction to this compound
This compound is a sensitive fluorogenic substrate for a variety of serine proteases that recognize and cleave at basic amino acid residues. The peptide sequence is specifically designed to be a target for enzymes such as furin, trypsin, and thrombin.[1][2][3] Upon enzymatic cleavage of the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence can be monitored in real-time to determine the rate of the enzymatic reaction. This continuous assay format is ideal for high-throughput screening and detailed kinetic studies.[4]
The principle of the assay is based on the significant difference in the fluorescence properties of the intact substrate and the free AMC. The coumarin fluorophore in the peptide is quenched, and upon cleavage, its fluorescence emission increases substantially. The rate of this increase is directly proportional to the enzyme's activity under initial velocity conditions.
Target Enzymes and Their Significance
This substrate is particularly useful for studying the kinetics of the following enzymes:
-
Furin: A calcium-dependent serine endoprotease of the proprotein convertase family that plays a crucial role in the maturation of a wide variety of precursor proteins in the secretory pathway.[5] Its substrates include growth factors, hormones, receptors, and viral envelope glycoproteins. Dysregulation of furin activity is implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.[6]
-
Trypsin: A well-characterized serine protease found in the digestive system, where it breaks down proteins. It exhibits high specificity for cleaving peptide chains at the carboxyl side of lysine or arginine residues.[7] Due to its well-understood kinetics, it often serves as a model enzyme in protease research and is used in various biotechnological applications.
-
Thrombin: A crucial serine protease that acts as the final effector enzyme in the coagulation cascade, converting fibrinogen to fibrin to form a blood clot.[8] Beyond its role in hemostasis, thrombin is involved in various physiological and pathological processes, including inflammation, wound healing, and angiogenesis, primarily through the activation of Protease-Activated Receptors (PARs).
Quantitative Data Summary
The following table summarizes the available kinetic constants for the cleavage of this compound by various proteases. It is important to note that kinetic parameters can be influenced by experimental conditions such as pH, temperature, and buffer composition.
| Enzyme | Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Furin | Human, recombinant | 6.5[9] | Not Reported | 2 x 10⁴[5][10] |
| PC1/3 | Human, recombinant | 3.0[9] | Not Reported | Not Reported |
| PC2 | Human, recombinant | 6.6[9] | Not Reported | Not Reported |
| PC4 | Human, recombinant | 1.7[9] | Not Reported | Not Reported |
| PC5/6 | Human, recombinant | 2.0[9] | Not Reported | Not Reported |
| PACE4 | Human, recombinant | 3.0[9] | Not Reported | Not Reported |
| PC7 | Human, recombinant | 9.5[9] | Not Reported | Not Reported |
| Trypsin | Bovine | Not Reported | Not Reported | Not Reported |
| Thrombin | Human | Not Reported | Not Reported | Not Reported |
Experimental Protocols
The following are detailed protocols for performing kinetic analyses of furin, trypsin, and thrombin using this compound. These protocols can be adapted for inhibitor screening.
General Assay Conditions and Reagent Preparation
Materials:
-
This compound substrate (lyophilized powder)
-
Recombinant human furin, bovine trypsin, or human thrombin
-
Assay Buffer (enzyme-specific, see below)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.[4]
Reagent Preparation:
-
Substrate Stock Solution: Dissolve the lyophilized this compound in DMSO to prepare a stock solution of 10 mM. Store in aliquots at -20°C or -80°C, protected from light.[1]
-
Enzyme Stock Solutions: Reconstitute the lyophilized enzymes in an appropriate buffer as recommended by the supplier to a stock concentration of 1-10 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
AMC Standard Curve: Prepare a 1 mM stock solution of free AMC in DMSO. Perform serial dilutions in the respective assay buffer to generate a standard curve (e.g., 0-25 µM) to convert relative fluorescence units (RFU) to the concentration of the product formed.
Protocol for Determination of Km and kcat
This protocol outlines the steps to determine the Michaelis-Menten constant (Km) and the catalytic constant (kcat) for a given enzyme.
Experimental Workflow:
Caption: Workflow for determining enzyme kinetic parameters.
Procedure:
-
Prepare Substrate Dilutions: Prepare a series of dilutions of the this compound substrate in the appropriate assay buffer. A typical concentration range would be 0.1 to 10 times the expected Km. If the Km is unknown, a broad range from 1 µM to 200 µM is a good starting point.
-
Prepare Enzyme Working Solution: Dilute the enzyme stock solution in the respective cold assay buffer to a final concentration that will yield a linear rate of fluorescence increase over time. The optimal enzyme concentration needs to be determined empirically for each enzyme.
-
Assay Setup:
-
Add 50 µL of each substrate dilution to the wells of a 96-well plate. Include wells with assay buffer only as a no-substrate control.
-
To initiate the reaction, add 50 µL of the diluted enzyme solution to each well. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at Ex/Em = 360/460 nm.
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot. Convert RFU/min to µM/min using the AMC standard curve.
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine Vmax and Km.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.
-
Enzyme-Specific Assay Buffers
-
Furin: 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 1 mM β-mercaptoethanol.[9]
-
Trypsin: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂.
-
Thrombin: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂.
Protocol for Inhibitor Screening and Ki Determination
This protocol is designed to screen for potential inhibitors and determine their potency (IC₅₀ and Ki).
Experimental Workflow for Inhibitor Screening:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorbyt.com [biorbyt.com]
- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shop.bachem.com [shop.bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. chondrex.com [chondrex.com]
- 8. Steady state kinetic parameters for the thrombin-catalyzed conversion of human fibrinogen to fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyr-RTKR-AMC peptide [novoprolabs.com]
Application Note: High-Throughput Measurement of Protease Activity Using the Fluorogenic Substrate Pyr-Arg-Thr-Lys-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the use of the fluorogenic peptide substrate, pyroglutamyl-arginyl-threonyl-lysyl-arginyl-7-amino-4-methylcoumarin (Pyr-Arg-Thr-Lys-Arg-AMC), for the sensitive and continuous measurement of the enzymatic activity of key serine proteases: furin, thrombin, and trypsin. This substrate is a valuable tool for studying the function of these enzymes, screening for inhibitors, and investigating their roles in various physiological and pathological signaling pathways. This application note includes detailed experimental protocols for enzyme kinetics and inhibitor screening, data presentation tables, and visual diagrams of the experimental workflow and relevant signaling cascades.
Introduction
This compound is a highly specific fluorogenic substrate designed for the sensitive detection of proteases that recognize and cleave at basic amino acid residues. The peptide sequence is based on the cleavage site of various proproteins processed by proprotein convertases like furin. Upon enzymatic cleavage of the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity, which can be monitored over time, is directly proportional to the enzyme's activity. This assay format is amenable to high-throughput screening for the identification of novel protease inhibitors.
Principle of the Assay:
The assay is based on the enzymatic hydrolysis of the non-fluorescent this compound substrate, which results in the release of the highly fluorescent AMC moiety. The fluorescence can be measured using a fluorometer with excitation at approximately 360-380 nm and emission at approximately 440-460 nm.
Data Presentation
Enzyme-Substrate Kinetics
The following table summarizes the Michaelis-Menten constants (Km) for the cleavage of this compound by furin and other related proprotein convertases. One unit of activity is defined as the amount of enzyme required to cleave 1 pmol/min of the substrate at 37°C.
| Enzyme | Km (μM) |
| Furin | 6.5 |
| PC1/3 | 3.0 |
| PC2 | 6.6 |
| PC4 | 1.7 |
| PC5/6 | 2.0 |
| PC7 | 9.5 |
| PACE4 | 3.0 |
Note: Specific Km and Vmax values for thrombin and trypsin with this compound were not available in the reviewed literature.
Inhibitor Potency
This substrate has been successfully used to determine the potency of various furin inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for characterizing inhibitor efficacy.
| Inhibitor | Enzyme | IC50 (nM) | Ki (nM) |
| Peptide 3 | Furin | 3.07 ± 0.20 | 0.27 ± 0.02 |
| Peptide 5 | Furin | 2.41 ± 0.12 | 0.21 ± 0.01 |
| Peptide 6 | Furin | 2.91 ± 0.17 | 0.25 ± 0.01 |
| FI (Reference) | Furin | 4.42 ± 0.22 | 0.38 ± 0.02 |
Note: Specific IC50 and Ki values for thrombin and trypsin inhibitors using this compound were not available in the reviewed literature.
Experimental Protocols
Materials and Reagents
-
This compound substrate (lyophilized powder)
-
Recombinant human furin, thrombin, or trypsin
-
Assay Buffer:
-
For Furin: 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100
-
For Thrombin: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.1% BSA
-
For Trypsin: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂, 0.05% Triton X-100
-
-
Dimethyl sulfoxide (DMSO)
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader with excitation/emission wavelengths of 380/460 nm
-
Enzyme inhibitors (for inhibitor screening assays)
-
Free AMC (for standard curve)
Reagent Preparation
-
Substrate Stock Solution (10 mM): Dissolve the lyophilized this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.
-
Enzyme Stock Solutions: Prepare stock solutions of furin, thrombin, or trypsin in a suitable buffer (e.g., the respective assay buffer without Triton X-100 for long-term storage) at a concentration of 1 mg/mL. Store in aliquots at -80°C.
-
Working Enzyme Solutions: On the day of the experiment, dilute the enzyme stock solution to the desired concentration in the appropriate assay buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.
-
AMC Standard Curve: Prepare a 1 mM stock solution of free AMC in DMSO. From this, create a series of dilutions in the assay buffer ranging from 0 to 100 µM. This will be used to convert relative fluorescence units (RFU) to the concentration of the product formed.
Enzyme Activity Assay Protocol
-
Prepare the reaction plate: Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add the enzyme: Add 25 µL of the working enzyme solution to each well. For a negative control, add 25 µL of assay buffer instead of the enzyme solution.
-
Initiate the reaction: Add 25 µL of the this compound substrate, diluted to the desired concentration in assay buffer, to each well. The final substrate concentration should ideally be around the Km value for kinetic studies.
-
Measure fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Plot the fluorescence intensity (RFU) against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (RFU/min).
-
Convert the V₀ from RFU/min to pmol/min using the AMC standard curve.
-
Enzyme activity (in units/mg) can be calculated using the following formula: Activity = (Slope of the linear portion of the curve in pmol/min) / (amount of enzyme in mg)
-
Inhibitor Screening Protocol
-
Prepare the inhibitor plate: Add 25 µL of various concentrations of the test inhibitor (dissolved in assay buffer with a small percentage of DMSO if necessary) to the wells of a 96-well plate. For the positive control (no inhibition), add 25 µL of assay buffer (with the same percentage of DMSO as the inhibitor wells).
-
Add the enzyme: Add 25 µL of the working enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add 50 µL of the this compound substrate (at a concentration of 2 x Km) to each well.
-
Measure fluorescence and analyze data: Follow steps 4 and 5 of the Enzyme Activity Assay Protocol.
-
Calculate IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Visualization
Experimental Workflow
Caption: Workflow for measuring protease activity.
Furin Signaling Pathway
Application Notes and Protocols for Pyr-Arg-Thr-Lys-Arg-AMC Plate Reader Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyr-Arg-Thr-Lys-Arg-AMC (Pyroglutamyl-Arginyl-Threonyl-Lysyl-Arginine-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate used for the sensitive detection of various serine proteases. The peptide sequence is recognized and cleaved by enzymes such as furin and other proprotein convertases (PCs), as well as trypsin and thrombin.[1][2][3][4] Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC group, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. This release results in a significant increase in fluorescence intensity, which can be monitored in real-time using a fluorescence plate reader to determine enzyme activity. This method is widely employed for enzyme characterization, inhibitor screening, and kinetic studies in drug discovery and biomedical research.
The enzymatic reaction is based on the hydrolysis of the peptide-AMC bond, leading to the liberation of the fluorophore. The non-fluorescent substrate is converted to a highly fluorescent product, providing a direct measure of enzyme activity.
Data Presentation
Plate Reader Settings
Optimal plate reader settings are crucial for maximizing the signal-to-noise ratio in this assay. The following table summarizes the recommended settings for detecting the fluorescence of liberated AMC.
| Parameter | Recommended Setting | Notes |
| Excitation Wavelength | 340 - 380 nm | The peak excitation for AMC is around 344-355 nm.[5][6] Using a monochromator-based reader allows for precise wavelength selection. For filter-based readers, a 355/360 nm filter is common. |
| Emission Wavelength | 440 - 460 nm | The peak emission for AMC is approximately 440-450 nm.[5][6] A 460 nm emission filter is a standard choice. |
| Read Type | Kinetic | For measuring enzyme activity over time, a kinetic read is essential. This allows for the calculation of initial reaction velocities. |
| Gain/Sensitivity | Medium to High | Adjust the gain to ensure the signal is within the linear range of the detector and does not become saturated. This may require optimization based on the specific instrument and enzyme concentration. |
| Number of Reads | Every 30-60 seconds | The frequency of reads should be sufficient to generate a smooth kinetic curve for accurate velocity calculations. |
| Incubation Temperature | 37°C | Most enzymatic assays are performed at physiological temperature. Ensure the plate reader has temperature control. |
Enzyme Kinetic Parameters
The Michaelis-Menten constant (Km) for this compound can vary depending on the specific enzyme and assay conditions. The following table provides examples of reported Km values for various proprotein convertases.
| Enzyme | Km (µM) |
| Furin | 6.5 |
| PC1/3 | 3.0 |
| PC2 | 6.6 |
| PC4 | 1.7 |
| PC5/6 | 2.0 |
| PC7 | 9.5 |
| PACE4 | 3.0 |
Data sourced from a comparative study of proprotein convertases.
Experimental Protocols
This section provides a detailed methodology for a representative furin activity assay using this compound. This protocol can be adapted for other proteases with appropriate modifications to the buffer and enzyme concentrations.
Materials
-
This compound substrate (stock solution in DMSO)
-
Recombinant human furin
-
Furin Assay Buffer: 100 mM HEPES, pH 7.5, containing 1 mM CaCl2 and 1 mM β-mercaptoethanol
-
96-well, black, flat-bottom microplate
-
Fluorescence plate reader with temperature control and kinetic read capabilities
-
AMC standard (for generating a standard curve to quantify product formation)
-
DMSO (for dilutions)
-
Purified water
Experimental Workflow Diagram
Caption: Experimental workflow for a protease activity assay.
Protocol
-
Prepare AMC Standard Curve:
-
Prepare a 1 mM stock solution of AMC in DMSO.
-
Create a series of dilutions of the AMC stock solution in the assay buffer to generate a standard curve (e.g., 0, 0.5, 1, 2.5, 5, 10, 20 µM).
-
Add 100 µL of each standard dilution to separate wells of the 96-well plate.
-
Measure the fluorescence at the end of the experiment to correlate relative fluorescence units (RFU) with the concentration of the product.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant furin to the desired concentration in the assay buffer. The final concentration will need to be optimized, but a starting point could be in the low nanomolar range.
-
Prepare a working solution of the this compound substrate in the assay buffer. The final concentration in the well should be around the Km value for the enzyme (e.g., 10 µM for furin).
-
-
Assay Procedure:
-
Add 50 µL of the diluted furin enzyme solution to the wells of the 96-well plate.
-
For inhibitor screening, add the test compounds at this stage and pre-incubate with the enzyme for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to each well, bringing the total volume to 100 µL.
-
Immediately place the plate in the fluorescence plate reader, pre-heated to 37°C.
-
-
Plate Reader Measurement:
-
Set the plate reader parameters as outlined in the "Plate Reader Settings" table.
-
Begin the kinetic read for a duration sufficient to observe a linear increase in fluorescence (e.g., 30-60 minutes), with readings taken every 60 seconds.
-
-
Data Analysis:
-
For each well, determine the initial reaction velocity (Vmax) from the linear portion of the kinetic curve (RFU/min).
-
Convert the Vmax from RFU/min to pmol/min using the slope of the AMC standard curve.
-
For inhibitor studies, plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Signaling Pathway and Mechanism of Action
The assay is based on a direct enzymatic cleavage of the substrate, which results in the release of a fluorophore. This is not a complex signaling pathway but rather a direct measure of enzymatic activity.
Enzymatic Cleavage of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorbyt.com [biorbyt.com]
- 4. glpbio.com [glpbio.com]
- 5. Using Substrate Specificity of Antiplasmin-Cleaving Enzyme for Fibroblast Activation Protein Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyr-Arg-Thr-Lys-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyr-Arg-Thr-Lys-Arg-AMC is a fluorogenic peptide substrate utilized for the sensitive detection of protease activity. Comprising a five-amino-acid sequence (Pyroglutamic acid-Arginine-Threonine-Lysine-Arginine) linked to a fluorescent 7-amino-4-methylcoumarin (AMC) group, this substrate is specifically designed for proteases that recognize and cleave at basic amino acid residues. Upon enzymatic cleavage of the peptide bond between the arginine residue and the AMC moiety, the highly fluorescent AMC is released, resulting in a quantifiable increase in fluorescence intensity. This property makes this compound an invaluable tool in drug discovery and biochemical research for screening enzyme inhibitors and studying enzyme kinetics. It is a known substrate for several proteases, including furin, trypsin, and thrombin.[1][2][3][4]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₃₇H₅₇N₁₃O₉ |
| Molecular Weight | 827.93 g/mol |
| CAS Number | 155575-02-3 |
| Appearance | Lyophilized white powder |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
| Excitation Wavelength | 345-380 nm |
| Emission Wavelength | 440-460 nm |
Stock Solution Preparation Protocol
Proper preparation of the stock solution is critical for accurate and reproducible experimental results. The following protocol outlines the steps for preparing a 10 mM stock solution of this compound.
Materials and Reagents:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a small amount of the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Solvent Addition: Based on the molecular weight (827.93 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of peptide, add 120.8 µL of DMSO.
-
Dissolution: Gently vortex the tube until the peptide is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] When stored as a lyophilized powder at -20°C, the substrate is stable for several years.
Experimental Protocols
Enzymatic Assay for Furin Activity
This protocol provides a method for measuring the activity of furin, a proprotein convertase that efficiently cleaves this compound.[5][6][7] The assay is based on the fluorometric detection of AMC released upon substrate cleavage.
Materials and Reagents:
-
This compound stock solution (10 mM in DMSO)
-
Recombinant human furin
-
Furin assay buffer (e.g., 100 mM HEPES, 1 mM CaCl₂, 0.5% Triton X-100, pH 7.5)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm
-
AMC standard for calibration curve
Procedure:
-
Prepare Working Solutions:
-
Substrate Working Solution: Dilute the 10 mM this compound stock solution in furin assay buffer to a final concentration of 10 µM. Note that a substrate concentration of 5 µM has also been reported to be effective.[8]
-
Enzyme Working Solution: Dilute the recombinant furin in cold furin assay buffer to the desired concentration. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Assay Setup:
-
Add 50 µL of the substrate working solution to each well of the 96-well plate.
-
Include control wells:
-
No-Enzyme Control: 50 µL of substrate working solution and 50 µL of furin assay buffer.
-
Positive Control: 50 µL of substrate working solution and 50 µL of a known concentration of furin.
-
Inhibitor Control (optional): 50 µL of substrate working solution, 50 µL of furin, and a known furin inhibitor.
-
-
-
Initiate the Reaction: Add 50 µL of the enzyme working solution to the appropriate wells to initiate the enzymatic reaction. The total reaction volume will be 100 µL.
-
Incubation and Measurement:
-
Immediately place the plate in the fluorescence microplate reader.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the no-enzyme control from all other readings.
-
Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) can be determined from the slope of the linear portion of the curve.
-
To quantify the amount of cleaved substrate, create a standard curve using known concentrations of free AMC.
-
Visualizations
Signaling Pathway of Protease-Mediated Substrate Cleavage
Caption: Protease-mediated cleavage of the substrate.
Experimental Workflow for Stock Solution Preparation and Enzymatic Assay
Caption: Workflow for preparing and using the substrate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Cyclic Peptidic Furin Inhibitors Developed by Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyr-RTKR-AMC peptide [novoprolabs.com]
- 8. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Measuring Proprotein Convertase Activity with Pyr-Arg-Thr-Lys-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertases (PCs) are a family of calcium-dependent serine endoproteases that play a crucial role in the maturation of a wide variety of precursor proteins.[1][2] They cleave proproteins at specific single or paired basic amino acid residues, activating hormones, growth factors, receptors, and enzymes involved in numerous physiological and pathological processes.[1][2][3] Dysregulation of PC activity has been implicated in several diseases, including cancer, neurodegenerative disorders, and viral infections.[1][2][4] Therefore, the measurement of PC activity is essential for understanding their biological functions and for the development of therapeutic inhibitors.
This document provides a detailed protocol for measuring the activity of proprotein convertases, particularly furin, using the fluorogenic substrate Pyr-Arg-Thr-Lys-Arg-AMC (pyroglutamyl-L-arginyl-L-threonyl-L-lysyl-L-arginine-7-amino-4-methylcoumarin). Cleavage of this substrate by a proprotein convertase liberates the fluorescent 7-amino-4-methylcoumarin (AMC) group, which can be monitored in real-time to determine enzyme activity. This assay is a valuable tool for enzyme characterization, inhibitor screening, and kinetic analysis in drug discovery and biomedical research.[5][6][7]
Principle of the Assay
The assay is based on the enzymatic cleavage of the fluorogenic substrate this compound by a proprotein convertase. The substrate contains the consensus cleavage site for furin and other related PCs. Upon cleavage, the highly fluorescent AMC moiety is released. The rate of AMC release is directly proportional to the enzyme activity and can be measured using a fluorometer with excitation at ~380 nm and emission at ~460 nm.
Applications
-
Enzyme Activity Measurement: Quantifying the enzymatic activity of purified or recombinant proprotein convertases.
-
Inhibitor Screening: High-throughput screening of small molecules or peptide libraries to identify potential PC inhibitors.[6][7][8]
-
Kinetic Analysis: Determining kinetic parameters such as Km and kcat for different substrates and Vmax for the enzyme.
-
Drug Development: Evaluating the potency and mechanism of action of candidate drug compounds targeting proprotein convertases.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in proprotein convertase activity assays.
Table 1: Kinetic Parameters of Proprotein Convertases for this compound
| Proprotein Convertase | Km (μM) | Specific Activity (units/μg)a |
| Furin | 6.5 | 10.8 |
| PC1/3 | 3.0 | 2.8 |
| PC2 | 6.6 | 11.9 |
| PC4 | 1.7 | 1.4 |
| PC5/6 | 2.0 | 2.1 |
| PACE4 | 3.0 | 3.7 |
| PC7 | 9.5 | 3.0 |
a: One unit of activity is the amount of enzyme required to cleave 1 pmol/min of substrate at 37°C.[9] Source: Adapted from Fugere et al., J. Biol. Chem., 2002.[9]
Table 2: IC50 Values of Known Furin Inhibitors
| Inhibitor | IC50 (nM) |
| Furin Inhibitor 1 | 1.6 |
| Furin Inhibitor 2 | 110 |
| dec-RVKR-cmk | Potent in vitro inhibitor |
Source: Reaction Biology Furin Protease Assay Service and other literature.[7][10]
Experimental Protocols
Materials and Reagents
-
Recombinant or purified proprotein convertase (e.g., human furin)
-
Fluorogenic Substrate: this compound (MW: ~828 g/mol )[11]
-
Assay Buffer: 100 mM HEPES, pH 7.5, 1 mM CaCl2, 1 mM β-mercaptoethanol[9]
-
Substrate Solvent: Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader with excitation/emission wavelengths of 380/460 nm
-
Positive Control Inhibitor (optional): decanoyl-RVKR-chloromethylketone (dec-RVKR-cmk)
-
AMC Standard for calibration curve
Preparation of Reagents
-
Assay Buffer: Prepare a stock solution of 1 M HEPES, pH 7.5, 1 M CaCl2, and 1 M β-mercaptoethanol. On the day of the experiment, dilute the stock solutions in ultrapure water to the final concentrations.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.
-
Enzyme Solution: Dilute the proprotein convertase to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
AMC Standard Curve: Prepare a 1 mM AMC stock solution in DMSO. Create a series of dilutions in Assay Buffer ranging from 0 to 20 µM to generate a standard curve.
Experimental Workflow Diagram
Caption: Experimental workflow for the proprotein convertase activity assay.
Assay Protocol for Enzyme Activity
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 20 µL of the diluted enzyme solution to the sample wells. For the blank (no enzyme control), add 20 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
To initiate the reaction, add 20 µL of a working solution of this compound (e.g., 50 µM in Assay Buffer for a final concentration of 10 µM) to all wells.
-
Immediately start measuring the fluorescence intensity (Relative Fluorescence Units - RFU) in a kinetic mode for 30-60 minutes at 37°C, with readings taken every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then read the fluorescence.
Protocol for Inhibitor Screening
-
Add 40 µL of Assay Buffer to each well.
-
Add 10 µL of the test compound at various concentrations (or vehicle for control) to the appropriate wells.
-
Add 20 µL of the diluted enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the this compound working solution.
-
Measure the fluorescence as described in the enzyme activity protocol.
Data Analysis
-
Standard Curve: Plot the fluorescence intensity of the AMC standards against their concentrations. Perform a linear regression to obtain the slope (RFU/µM).
-
Enzyme Activity:
-
Subtract the fluorescence of the blank from all readings.
-
Determine the rate of the reaction (Vo) in RFU/min from the linear portion of the kinetic curve.
-
Convert the rate to pmol/min using the slope from the AMC standard curve: Activity (pmol/min) = (Vo / slope) * reaction volume (µL)
-
-
Inhibitor Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [ (Activitycontrol - Activityinhibitor) / Activitycontrol ] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway Visualization
Proprotein convertases are key regulators in the secretory pathway, responsible for the maturation of a vast number of precursor proteins.
General Proprotein Convertase Signaling Pathway
Caption: Proprotein maturation by convertases in the secretory pathway.
Furin, a key member of the PC family, is involved in the processing of numerous substrates that have implications in various diseases. For instance, in Alzheimer's disease, furin processes the β-secretase (BACE1) which is involved in the production of amyloid-β peptides.[1] In the context of infectious diseases, furin is known to cleave the spike protein of viruses like SARS-CoV-2, which is a critical step for viral entry into host cells.[4][12]
This application note provides a comprehensive guide for utilizing this compound to measure proprotein convertase activity. The detailed protocols and supporting data will aid researchers in academia and industry in their studies of these important enzymes and in the development of novel therapeutics.
References
- 1. The emerging role of furin in neurodegenerative and neuropsychiatric diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Furin and COVID-19: Structure, Function and Chemoinformatic Analysis of Representative Active Site Inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibitor screening of proprotein convertases using positional scanning libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Pyr-RTKR-AMC peptide [novoprolabs.com]
- 12. An Overview of the Role of Furin in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting High Background in AMC-Based Assays: A Technical Guide
High background fluorescence in 7-amino-4-methylcoumarin (AMC)-based assays can mask the true signal from enzymatic activity, leading to inaccurate and unreliable results. This technical support guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and resolving common issues leading to elevated background signals.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of an AMC-based assay?
AMC-based assays are fluorometric assays used to measure the activity of enzymes, particularly proteases. The substrate consists of a peptide or other molecule covalently linked to AMC. In this conjugated form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the substrate, free AMC is released, which is highly fluorescent upon excitation (typically around 340-360 nm), with an emission peak at approximately 440-460 nm.[1][2] The rate of increase in fluorescence is directly proportional to the enzyme's activity.
Q2: What are the primary sources of high background fluorescence?
High background can originate from several sources, including:
-
Substrate Instability: Spontaneous hydrolysis of the AMC-substrate.
-
Reagent Contamination: Fluorescent impurities in the enzyme preparation, substrate, or buffer components.
-
Autofluorescence: Intrinsic fluorescence of test compounds, buffers, or proteins in the sample.[3][4]
-
Assay Conditions: Suboptimal pH, temperature, or high concentrations of enzyme or substrate.
-
Microplate Issues: Autofluorescence of the plate material or non-specific binding of reagents to the well surface.[5]
Q3: Why is it crucial to include proper controls in my AMC-based assay?
Controls are essential to identify the source of high background. Key controls include:
-
No-Enzyme Control: Measures the intrinsic fluorescence and spontaneous hydrolysis of the substrate.[6]
-
No-Substrate Control: Measures the background fluorescence of the enzyme preparation and other assay components.
-
Vehicle Control: If testing compounds dissolved in a solvent like DMSO, this control assesses the effect of the solvent on the assay.[6]
-
Positive Control: A known active enzyme demonstrates that the assay is working correctly.[6]
-
Inhibitor Control: A known inhibitor confirms the specificity of the enzyme activity.[6]
Troubleshooting Guide
Issue 1: High Background in the "No-Enzyme" Control
A high signal in the absence of the enzyme points to issues with the substrate or the assay buffer.
Possible Causes & Solutions
| Cause | Recommended Action |
| Substrate Instability/Degradation | 1. Check Substrate Purity: Use high-purity (≥95%) substrate. Lower purity can lead to higher background.[7] 2. Proper Storage: Store the substrate stock solution (typically in DMSO) at -20°C or -80°C, protected from light and repeated freeze-thaw cycles.[6] 3. Fresh Working Solutions: Prepare fresh dilutions of the substrate in assay buffer for each experiment. |
| Buffer Composition | 1. pH Optimization: Ensure the assay buffer pH is optimal for both enzyme activity and substrate stability. AMC fluorescence can be pH-dependent.[8] 2. Component Purity: Use high-purity water and buffer reagents. Contaminants can be fluorescent.[9] 3. Reducing Agents: If using DTT, prepare it fresh as it can oxidize over time. |
| Autohydrolysis | 1. Optimize pH: Extreme pH values can increase the rate of substrate autohydrolysis. 2. Lower Temperature: Running the assay at a lower temperature (e.g., room temperature instead of 37°C) can reduce the rate of spontaneous breakdown, though it may also decrease enzyme activity.[10] |
Issue 2: High Background Signal Increases with Enzyme Addition (in the absence of substrate)
If the background is low without the enzyme but increases upon its addition, the issue likely lies with the enzyme preparation.
Possible Causes & Solutions
| Cause | Recommended Action |
| Contaminating Proteases | 1. Enzyme Purity: Verify the purity of your enzyme preparation using SDS-PAGE. Contaminating proteases can cleave the substrate. 2. Use Protease Inhibitors: If the contaminating activity cannot be removed, consider adding specific inhibitors for known common contaminating proteases (if they don't inhibit your enzyme of interest). |
| Intrinsic Enzyme Fluorescence | 1. Lower Enzyme Concentration: Titrate the enzyme to the lowest concentration that provides a robust signal-to-background ratio.[11][12][13] A linear relationship between enzyme concentration and reaction velocity should be established.[11] |
Issue 3: High Background When Screening Compound Libraries
When screening compounds, the compounds themselves can be a major source of background fluorescence.
Possible Causes & Solutions
| Cause | Recommended Action |
| Compound Autofluorescence | 1. Pre-read the Plate: Measure the fluorescence of the compounds in the assay buffer before adding the substrate or enzyme.[14] This allows for the subtraction of the compound's intrinsic fluorescence. 2. Use a Different Fluorophore: If compound interference is persistent, consider an alternative assay with a different fluorophore that has excitation and emission wavelengths outside the range of the interfering compounds.[14] |
| Fluorescence Quenching | 1. Run a Quenching Control: Test the effect of the compound on the fluorescence of free AMC. Some compounds can absorb light at the excitation or emission wavelengths of AMC, leading to a decrease in signal (quenching).[15] |
| Solvent Effects (e.g., DMSO) | 1. Maintain Constant Solvent Concentration: Ensure all wells, including controls, contain the same final concentration of the solvent.[11] High concentrations of DMSO can inhibit enzyme activity.[11] 2. Test DMSO Tolerance: Determine the maximum DMSO concentration your enzyme can tolerate without significant loss of activity.[12] |
Experimental Protocols
Protocol 1: Determining Optimal Enzyme Concentration
Objective: To find the lowest enzyme concentration that gives a linear reaction rate and a high signal-to-background ratio.
Methodology:
-
Prepare a series of two-fold serial dilutions of your enzyme in assay buffer. The concentration range should be broad (e.g., 100 nM down to picomolar concentrations).[6]
-
In a black, flat-bottom microplate, add the diluted enzyme to triplicate wells.[11]
-
Include "no-enzyme" control wells containing only assay buffer.
-
Initiate the reaction by adding the AMC-substrate to all wells at a fixed, non-limiting concentration (typically at or above the Kₘ).
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at the appropriate excitation/emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).[5][16]
-
Plot the initial reaction velocity (the linear portion of the fluorescence curve over time) against the enzyme concentration.
-
Select a concentration from the linear range of the plot that provides a robust signal well above the background of the "no-enzyme" control.[11]
Protocol 2: Assessing Substrate Stability and Autohydrolysis
Objective: To determine the rate of non-enzymatic substrate breakdown under your assay conditions.
Methodology:
-
Prepare wells in a black microplate containing your complete assay buffer and the AMC-substrate at the final assay concentration.
-
Prepare a parallel set of wells with buffer only (no substrate) to measure the background of the buffer and plate.
-
Incubate the plate under the same conditions as your enzymatic assay (e.g., 37°C for 60 minutes).[17]
-
Measure fluorescence at time zero and at regular intervals throughout the incubation period.
-
Calculate the rate of increase in fluorescence in the absence of the enzyme. A high rate indicates significant autohydrolysis.
Visualizing Key Concepts
Caption: Principle of AMC-based enzymatic assays.
Caption: Troubleshooting workflow for high background.
Caption: Enzymatic cleavage of an AMC substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations for the control of background fluorescence in clinical flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Substrate Profiling and High Resolution Co-complex Crystal Structure of a Secreted C11 Protease Conserved Across Commensal Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 10. Effects of incubation time and temperature on microbiologic sampling procedures for hemodialysis fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. explorationpub.com [explorationpub.com]
- 17. mdpi.com [mdpi.com]
enzyme concentration optimization for Pyr-Arg-Thr-Lys-Arg-AMC
Welcome to the technical support center for the fluorogenic protease substrate, Pyr-Arg-Thr-Lys-Arg-AMC. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing enzyme concentrations and to offer solutions for common experimental challenges.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: High background fluorescence in the absence of enzyme.
-
Question: My control wells (without enzyme) show high fluorescence readings. What could be the cause and how can I fix it?
-
Answer: High background fluorescence can be caused by several factors:
-
Substrate degradation: The this compound substrate may have degraded due to improper storage or handling. Ensure the substrate is stored at -20°C or -80°C and protected from light and moisture. Reconstituted substrate should be aliquoted and stored frozen to avoid repeated freeze-thaw cycles.
-
Contaminated reagents: The assay buffer or other reagents may be contaminated with proteases. Use fresh, high-purity reagents and filter-sterilize your buffers.
-
Autohydrolysis of the substrate: Some fluorogenic substrates can undergo slow, spontaneous hydrolysis in aqueous solutions. Prepare fresh substrate solutions for each experiment and minimize the time the substrate is in the assay buffer before the reaction is initiated.
-
Well-to-well contamination: Ensure proper pipetting techniques to avoid cross-contamination between wells.
-
Issue 2: No or very low signal (fluorescence) even with the enzyme present.
-
Question: I am not observing a significant increase in fluorescence after adding my enzyme. What are the possible reasons for this?
-
Answer: A lack of signal can stem from several issues:
-
Inactive enzyme: The enzyme may have lost its activity due to improper storage or handling. Ensure your enzyme is stored at the recommended temperature and that its activity is verified using a positive control if available.
-
Sub-optimal enzyme concentration: The concentration of the enzyme may be too low to produce a detectable signal within the assay timeframe. It is crucial to perform an enzyme concentration titration to determine the optimal concentration for your specific experimental conditions.
-
Incorrect assay conditions: The pH, temperature, or buffer composition may not be optimal for your enzyme's activity. Trypsin, for example, has an optimal pH range of 7.5-8.5. The presence of inhibitors in your sample or reagents can also prevent enzyme activity.
-
Inappropriate substrate concentration: While less common for a lack of signal, using a substrate concentration far below the enzyme's Michaelis constant (Km) may result in a very slow reaction rate.
-
Issue 3: The reaction rate is not linear over time.
-
Question: My fluorescence readings increase initially but then plateau or decrease, even though the substrate should not be depleted. Why is this happening?
-
Answer: Non-linear reaction kinetics can be attributed to:
-
Enzyme instability: The enzyme may be unstable under the assay conditions and losing activity over time. This can be influenced by factors such as pH, temperature, and the presence of co-factors or inhibitors.
-
Substrate inhibition: At very high concentrations, some substrates can inhibit the enzyme's activity. If you suspect substrate inhibition, perform a substrate concentration titration to determine the optimal range.
-
Product inhibition: The accumulation of the cleaved product (AMC) can sometimes inhibit enzyme activity.
-
Photobleaching: If the sample is exposed to the excitation light for prolonged periods during measurement, the fluorophore (AMC) can be photobleached, leading to a decrease in the fluorescence signal.
-
Frequently Asked Questions (FAQs)
Q1: What enzymes are known to cleave this compound?
A1: this compound is a fluorogenic substrate that is cleaved by a variety of serine proteases, including trypsin, thrombin, furin, and other proprotein convertases such as PC1/3, PC2, PC4, PC5/6, and PACE4.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
A2: The lyophilized powder should be stored at -20°C or -80°C, protected from light and moisture. Once reconstituted, the solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is a typical starting concentration for the substrate in an assay?
A3: A common starting point for substrate concentration is at or near its Michaelis constant (Km) for the specific enzyme being used. If the Km is unknown, a concentration range of 10-100 µM is often a good starting point for optimization.
Q4: How do I prepare a stock solution of this compound?
A4: The substrate is soluble in water. To prepare a stock solution, dissolve the lyophilized powder in high-purity water to a concentration of 1-10 mM. Gentle vortexing or sonication may be required to fully dissolve the peptide.
Experimental Protocols
Protocol 1: Enzyme Concentration Optimization
This protocol outlines the steps to determine the optimal enzyme concentration for your assay. The goal is to find a concentration that yields a linear reaction rate over a desired time course and a sufficient signal-to-background ratio.
Materials:
-
This compound substrate
-
Enzyme of interest (e.g., Trypsin, Thrombin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare a Substrate Working Solution: Dilute the this compound stock solution in Assay Buffer to a final concentration that is appropriate for your enzyme (typically 2x the desired final concentration in the well).
-
Prepare Serial Dilutions of the Enzyme: Prepare a series of enzyme dilutions in Assay Buffer. A good starting range for trypsin might be 0.01 to 10 µg/mL.
-
Set up the Assay Plate:
-
Add 50 µL of Assay Buffer to the "blank" wells (no enzyme, no substrate).
-
Add 50 µL of the Substrate Working Solution to the "no enzyme control" wells.
-
Add 50 µL of each enzyme dilution to the "test" wells.
-
-
Initiate the Reaction: Add 50 µL of the Substrate Working Solution to the "test" wells and the "blank" wells (for volume consistency, though no reaction is expected). The final volume in all wells should be 100 µL.
-
Measure Fluorescence: Immediately place the plate in the microplate reader and begin kinetic measurements. Record the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Analyze the Data:
-
Subtract the average fluorescence of the "blank" wells from all other readings.
-
Plot the fluorescence intensity versus time for each enzyme concentration.
-
Determine the initial velocity (V₀) for each concentration by calculating the slope of the linear portion of the curve.
-
Plot V₀ versus enzyme concentration. The optimal enzyme concentration will be within the linear range of this plot and provide a robust signal.
-
Data Presentation
Table 1: Kinetic Parameters of Various Proteases with this compound
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Furin | 6.5 | - | ~2.0 x 10⁴ | [4] |
| PC1/3 | 3.0 | - | - | [1] |
| PC2 | 6.6 | - | - | [1] |
| PC4 | 1.7 | - | - | [1] |
| PC5/6 | 2.0 | - | - | [1] |
| PACE4 | 3.0 | - | - | [1] |
| PC7 | 9.5 | - | - | [1] |
| Trypsin | 34 | 40 | 1.17 x 10⁶* | [5] |
| Thrombin | - | - | - | - |
Visualizations
Caption: Workflow for optimizing enzyme concentration.
Caption: Troubleshooting workflow for common assay issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Specific determination of plasmatic thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of fluorogenic trypsin peptide substrates based on resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pyr-Arg-Thr-Lys-Arg-AMC Cleavage Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorogenic substrate Pyr-Arg-Thr-Lys-Arg-AMC.
Understanding the Assay
The this compound substrate is a valuable tool for measuring the activity of certain proteases. The peptide sequence mimics the cleavage site for a class of enzymes known as trypsin-like serine proteases. When the bond after the final Arginine (Arg) residue is cleaved by an active enzyme, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. This release results in a measurable increase in fluorescence, which is directly proportional to the enzyme's activity.
Key enzymes known to cleave this substrate include Trypsin, Thrombin, and Furin.[1][2][3][4] The efficiency of this cleavage is highly dependent on experimental conditions, primarily pH and temperature.
Enzyme Activity: pH and Temperature Optima
The optimal pH and temperature for the cleavage of this compound can vary significantly depending on the specific enzyme being assayed. Below is a summary of the optimal conditions for the most common proteases that cleave this substrate.
| Enzyme | Optimal pH | Optimal Temperature (°C) | Key Considerations |
| Trypsin | 7.8 - 8.7[5] | 37[6] | Activity is significantly reduced at acidic pH.[7][8][9] |
| Thrombin | 8.3 (in the presence of 1 M NaCl) - 9.5 (in the absence of NaCl)[10][11] | 45[10][11] | Active over a broad pH range of 5-10.[10][11] |
| Furin | 5.0 - 8.0 (broad optimum), with maximal activation at pH 6.0[12][13][14] | 37[15] | Activity is calcium-dependent.[12] |
Experimental Protocols
A generalized protocol for a fluorometric protease assay using this compound is provided below. This should be optimized for your specific enzyme and experimental setup.
Materials:
-
This compound substrate
-
Purified enzyme (Trypsin, Thrombin, or Furin)
-
Assay Buffer (e.g., Tris-HCl, HEPES, or Sodium Acetate, depending on the optimal pH for the enzyme)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound substrate in a suitable solvent like DMSO.
-
Prepare a series of enzyme dilutions in the appropriate assay buffer. Keep the enzyme on ice.
-
Prepare the assay buffer at the desired pH and bring it to the optimal reaction temperature.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the assay buffer.
-
Add the enzyme dilution to the appropriate wells.
-
Include control wells:
-
No-enzyme control: Buffer and substrate only, to measure background fluorescence.
-
No-substrate control: Buffer and enzyme only, to check for intrinsic enzyme fluorescence.
-
Inhibitor control (optional): Buffer, enzyme, substrate, and a known inhibitor to confirm assay specificity.
-
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the this compound substrate to all wells.
-
Immediately place the plate in the fluorescence microplate reader, pre-set to the optimal temperature.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Plot the fluorescence intensity versus time. The initial rate of the reaction (the linear portion of the curve) is proportional to the enzyme activity.
-
Calculate the enzyme activity based on a standard curve of free AMC if absolute quantification is required.
-
Troubleshooting Guide
Here are some common issues encountered during this compound cleavage assays and their potential solutions.
| Problem | Possible Cause | Solution |
| No or Low Signal | Incorrect pH or Temperature: The enzyme is inactive due to suboptimal conditions. | Verify the pH of your assay buffer and ensure the reaction is run at the optimal temperature for your specific enzyme (see table above). |
| Inactive Enzyme: The enzyme may have degraded due to improper storage or handling. | Use a fresh aliquot of the enzyme. Always store enzymes according to the manufacturer's instructions, typically at -20°C or -80°C in a glycerol-containing buffer. | |
| Substrate Degradation: The fluorogenic substrate is sensitive to light and multiple freeze-thaw cycles. | Prepare fresh substrate dilutions from a stock solution stored properly (protected from light, in an appropriate solvent). | |
| Incorrect Wavelength Settings: The plate reader is not set to the correct excitation and emission wavelengths for AMC. | Set the fluorometer to an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm. | |
| High Background Signal | Substrate Autohydrolysis: The substrate may be unstable and hydrolyzing spontaneously in the assay buffer. | Check the stability of the substrate in your assay buffer without the enzyme. Some substrates are less stable at very high or low pH. |
| Contaminated Reagents: Buffers or other reagents may be contaminated with proteases. | Use fresh, high-purity reagents and sterile techniques. | |
| Compound Interference: If screening for inhibitors, the test compounds may be fluorescent. | Measure the fluorescence of the compounds alone in the assay buffer. | |
| Non-linear Reaction Rate | Substrate Depletion: The initial substrate concentration is too low and is being rapidly consumed. | Increase the initial substrate concentration. The substrate concentration should ideally be at or below the Michaelis constant (Km) for linear kinetics. |
| Enzyme Instability: The enzyme is losing activity over the course of the assay. | Optimize the assay conditions for enzyme stability (e.g., add stabilizing agents like glycerol or BSA, if compatible). Reduce the assay time. | |
| Photobleaching: The fluorescent product (AMC) is being destroyed by prolonged exposure to the excitation light. | Reduce the intensity of the excitation light or the frequency of measurements. | |
| Inconsistent Results (Poor Reproducibility) | Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme or substrate. | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents to minimize well-to-well variability. |
| Temperature Fluctuations: The temperature is not consistent across the plate or over time. | Ensure the plate reader has good temperature control and allow the plate to equilibrate to the desired temperature before starting the measurement. | |
| Edge Effects: Evaporation from the outer wells of the microplate can concentrate reactants and alter results. | Avoid using the outer wells of the plate or fill them with buffer to create a humidity barrier. |
Visualizing Experimental Logic
Experimental Workflow for Protease Activity Assay
Caption: A generalized workflow for determining protease activity using a fluorogenic substrate.
Troubleshooting Logic for Low/No Signal
Caption: A decision-making diagram for troubleshooting low or no signal in the protease assay.
References
- 1. biorbyt.com [biorbyt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of a pH Sensor in the Furin Propeptide That Regulates Enzyme Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluorogenic Protease Assays
Welcome to the technical support center for fluorogenic protease assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
I. Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your fluorogenic protease assay.
Problem 1: High Background Fluorescence
Q1: My negative control wells (without enzyme or with inhibitor) show high fluorescence readings. What are the potential causes and how can I fix this?
A1: High background fluorescence can obscure the signal from your enzymatic reaction, leading to a low signal-to-noise ratio. The primary causes include substrate auto-hydrolysis, contaminated reagents, or autofluorescent compounds in your sample.
Troubleshooting Steps:
-
Check for Substrate Instability:
-
Cause: The fluorogenic substrate may be unstable and spontaneously hydrolyze in the assay buffer, releasing the fluorophore. This is more common with certain peptide sequences and can be exacerbated by buffer components or pH.
-
Solution:
-
Run a "substrate only" control by incubating the substrate in the assay buffer without the enzyme. A significant increase in fluorescence over time indicates substrate instability.
-
Prepare the substrate solution fresh for each experiment. Avoid repeated freeze-thaw cycles of the substrate stock solution.[1]
-
Optimize the assay pH. Some substrates are more stable at a specific pH range.
-
If the problem persists, consider using a more stable substrate with a different fluorophore or peptide sequence.
-
-
-
Test for Reagent Contamination:
-
Cause: The assay buffer, substrate solvent (e.g., DMSO), or other reagents may be contaminated with fluorescent impurities.
-
Solution:
-
Measure the fluorescence of each individual reagent in the assay buffer.
-
Use high-purity, spectroscopy-grade solvents and reagents.
-
If a specific reagent is identified as the source, replace it with a new, high-quality lot.
-
-
-
Screen for Autofluorescent Compounds (in inhibitor screening):
-
Cause: Test compounds can possess intrinsic fluorescence at the excitation and emission wavelengths of your assay, leading to false-positive signals.[2]
-
Solution:
-
Run a control plate with the test compounds in the assay buffer without the substrate. Any well with high fluorescence contains an autofluorescent compound.
-
A protocol for identifying compound autofluorescence is provided below.
-
-
Experimental Protocol: Identifying Compound Autofluorescence
-
Prepare a multi-well plate (e.g., 96-well black plate) as you would for your main experiment, but omit the fluorogenic substrate.
-
Add the assay buffer to all wells.
-
Add your test compounds to the wells at the same final concentration used in the assay. Include a vehicle control (e.g., DMSO).
-
Incubate the plate under the same conditions as your assay (temperature and time).
-
Measure the fluorescence at the same excitation and emission wavelengths used for your assay.
-
Wells with fluorescence significantly above the vehicle control indicate compound autofluorescence.
Problem 2: Low or No Signal
Q2: I am not observing a significant increase in fluorescence in my positive control wells. What could be wrong?
A2: A low or absent signal suggests that the enzymatic reaction is not occurring efficiently or that the fluorescent signal is being quenched.
Troubleshooting Steps:
-
Verify Enzyme Activity:
-
Cause: The protease may be inactive or present at too low a concentration.
-
Solution:
-
Use a fresh aliquot of the enzyme. Repeated freeze-thaw cycles can denature the enzyme.
-
Perform an enzyme titration to determine the optimal concentration that yields a robust signal within the linear range of the assay. A general starting point for enzyme concentration is in the nanomolar range.
-
Ensure the assay buffer composition (pH, ionic strength, cofactors) is optimal for your specific protease.[3]
-
-
-
Check Substrate Concentration and Quality:
-
Cause: The substrate concentration may be too low, or the substrate may have degraded.
-
Solution:
-
Ensure the substrate concentration is appropriate for your enzyme's Michaelis constant (Km). A common starting point is to use the substrate at or near its Km value.
-
Use a fresh, properly stored aliquot of the substrate.
-
-
-
Investigate Signal Quenching:
-
Cause: Components in your assay, including the test compounds themselves, can absorb the excitation or emission light, a phenomenon known as the inner filter effect, or they can act as fluorescence quenchers.[2]
-
Solution:
-
To check for the inner filter effect, measure the absorbance of your assay components (including test compounds) at the excitation and emission wavelengths. As a rule of thumb, the optical density should be kept below 0.1 to minimize this effect.[4]
-
To identify quenching compounds, you can perform a control experiment where the compound is added to a solution of the free fluorophore (the product of the enzymatic reaction). A decrease in fluorescence compared to the fluorophore alone indicates quenching.
-
-
Experimental Protocol: Enzyme Titration
-
Prepare a series of dilutions of your protease in the assay buffer. The concentration range should span several orders of magnitude around the expected effective concentration.
-
In a multi-well plate, add the assay buffer and the fluorogenic substrate at a fixed concentration.
-
Add the different concentrations of the enzyme to initiate the reaction. Include a no-enzyme control.
-
Monitor the fluorescence increase over time (kinetic assay) or after a fixed incubation period (endpoint assay).
-
Plot the initial reaction velocity (rate of fluorescence increase) against the enzyme concentration. The optimal enzyme concentration will be in the linear range of this plot.
II. Frequently Asked Questions (FAQs)
Q3: What is the inner filter effect and how can I minimize it?
A3: The inner filter effect is a phenomenon that leads to a reduction in the observed fluorescence intensity. It occurs when a substance in the sample absorbs either the excitation light (primary inner filter effect) or the emitted fluorescence (secondary inner filter effect).[3][4] This can lead to non-linear reaction curves and an underestimation of the true reaction rate.
To minimize the inner filter effect:
-
Work with low absorbance: Keep the total absorbance of the sample at the excitation and emission wavelengths below 0.1.[4] You can check this by measuring the absorbance of your complete assay mixture (including any test compounds) in a spectrophotometer.
-
Use a shorter pathlength: If available, use microplates or cuvettes with a shorter pathlength.
-
Dilute your sample: If high concentrations of fluorophore or other absorbing species are the issue, diluting the sample can help, though this may also reduce your signal.
-
Apply correction factors: For more advanced analysis, mathematical correction factors can be applied to the fluorescence data if the absorbance of the solution is known.
Q4: How do I deal with test compounds that are insoluble in the assay buffer?
A4: Poor solubility of test compounds is a common issue. Insoluble compounds can scatter light, leading to artificially high fluorescence readings, and their actual concentration in solution will be lower than intended.
Strategies to address solubility issues:
-
Use a co-solvent: Dimethyl sulfoxide (DMSO) is a common co-solvent used to dissolve compounds. However, be aware that high concentrations of DMSO (typically >1-2%) can inhibit enzyme activity.[5][6] It is crucial to maintain the same final DMSO concentration across all wells, including controls.
-
Optimize the assay buffer: In some cases, adjusting the pH or including a small amount of a non-ionic detergent (e.g., Triton X-100 or Tween-20) can improve compound solubility. However, you must first verify that these additives do not affect your enzyme's activity.
-
Sonication or vortexing: Briefly sonicating or vortexing the compound stock solution before adding it to the assay can help dissolve it.
-
Pre-incubation: Incubating the assay plate with the compounds for a short period before adding the enzyme or substrate can sometimes improve solubility.
Q5: My assay results are not reproducible. What are the common sources of variability?
A5: Poor reproducibility can stem from several factors, from pipetting errors to instrument settings.
Common causes of poor reproducibility and their solutions:
-
Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and consider using a master mix for reagents to be added to all wells.
-
Inconsistent incubation times: For endpoint assays, ensure that the reaction is stopped at the same time for all wells. Using a multi-channel pipette can help.
-
Temperature fluctuations: Ensure the incubator or plate reader maintains a stable and uniform temperature.
-
Edge effects in microplates: The outer wells of a microplate can be more prone to evaporation, leading to changes in reagent concentrations. To mitigate this, avoid using the outermost wells or fill them with buffer or water.
-
Instrument settings: Ensure that the gain setting on the fluorescence reader is optimal and consistent between experiments.[3]
III. Data Presentation and Analysis
Table 1: Common Fluorogenic Protease Substrates and their Spectral Properties
| Substrate Class | Fluorophore | Typical Excitation (nm) | Typical Emission (nm) | Notes |
| AMC-based | 7-amino-4-methylcoumarin | 360-380 | 440-460 | Commonly used, but can be susceptible to interference from blue-fluorescing compounds.[7] |
| AFC-based | 7-amino-4-trifluoromethylcoumarin | 380-400 | 490-520 | Red-shifted spectra compared to AMC, which can reduce background from autofluorescent compounds. |
| Rhodamine 110-based | Rhodamine 110 | ~490 | ~520 | High quantum yield, leading to brighter signals.[4] |
| FRET-based | Various donor/acceptor pairs (e.g., EDANS/DABCYL) | Donor-dependent | Donor-dependent | The specific wavelengths depend on the chosen FRET pair.[8] |
Table 2: Troubleshooting Summary
| Problem | Possible Cause | Recommended Solution |
| High Background | Substrate auto-hydrolysis | Prepare substrate fresh, optimize pH, consider a different substrate. |
| Reagent contamination | Use high-purity reagents, test individual components. | |
| Autofluorescent compounds | Screen compounds for intrinsic fluorescence without substrate. | |
| Low/No Signal | Inactive enzyme | Use a fresh enzyme aliquot, perform enzyme titration. |
| Sub-optimal assay conditions | Optimize buffer pH, ionic strength, and cofactors. | |
| Signal quenching/Inner filter effect | Check absorbance of assay components, perform quenching control. | |
| Poor Reproducibility | Pipetting errors | Use calibrated pipettes, prepare master mixes. |
| Temperature fluctuations | Ensure stable incubation temperature. | |
| Microplate edge effects | Avoid using outer wells or fill with buffer. |
IV. Visualizations
Mechanism of a FRET-Based Protease Assay
Caption: FRET-based protease assay mechanism.
General Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
References
- 1. genscript.com [genscript.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris-biotech.de [iris-biotech.de]
Technical Support Center: Pyr-Arg-Thr-Lys-Arg-AMC Experiments
Welcome to the technical support center for Pyr-Arg-Thr-Lys-Arg-AMC assays. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and reduce variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A: this compound is a fluorogenic peptide substrate used to measure the activity of certain proteases. The peptide sequence (Pyr-Arg-Thr-Lys-Arg) is recognized and cleaved by specific enzymes. This cleavage releases the 7-amino-4-methylcoumarin (AMC) group, which is highly fluorescent. The rate of increase in fluorescence is directly proportional to the enzyme's activity. This substrate is commonly used for assaying proteases like furin, trypsin, and thrombin.[1][2][3][4][5]
Q2: How should I store and handle the this compound substrate?
A: Proper storage is critical to maintain the integrity of the substrate. Lyophilized powder should be stored at -20°C or -80°C for long-term stability.[1] Once reconstituted, typically in DMSO, the stock solution should be stored at -20°C or -80°C and protected from light.[1][6] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What are the optimal excitation and emission wavelengths for AMC?
A: The optimal excitation wavelength for AMC is around 360-380 nm, and the emission wavelength is typically between 450-460 nm.[4][7] It is advisable to confirm the optimal wavelengths using your specific plate reader and buffer system.
Q4: What are some common applications of this substrate?
A: This substrate is frequently used for:
-
Determining the kinetic parameters (Km and Vmax) of proteases.[8]
-
Studying the activity of proteases in biological samples.
-
High-throughput screening assays in drug discovery.[9]
Troubleshooting Guide
Problem 1: No or Weak Signal
Q: I am not seeing any increase in fluorescence, or the signal is very weak. What could be the cause?
A: This is a common issue that can arise from several factors:
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling. Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.
-
Incorrect Buffer Conditions: The pH, ionic strength, or presence of necessary cofactors in the assay buffer can significantly impact enzyme activity.[8][10][11] For example, furin is a calcium-dependent protease and requires CaCl2 in the assay buffer.[7][12]
-
Omission of a Key Reagent: Double-check that all components (enzyme, substrate, buffer) were added to the reaction in the correct order and concentrations.
-
Substrate Degradation: The substrate may have degraded due to improper storage or exposure to light.[1][6]
-
Incorrect Plate Reader Settings: Ensure the excitation and emission wavelengths are set correctly for AMC and that the gain setting is appropriate.[9][13]
Problem 2: High Background Fluorescence
Q: My initial fluorescence reading (before adding the enzyme) is very high. How can I reduce this?
A: High background can mask the signal from the enzymatic reaction. Here are some potential causes and solutions:
-
Substrate Autohydrolysis: The substrate may be hydrolyzing spontaneously in the assay buffer. This can be checked by incubating the substrate in the buffer without the enzyme. If an increase in fluorescence is observed, consider adjusting the buffer pH or storing the substrate stock at a lower concentration.
-
Contaminated Reagents: The buffer components or water used may be contaminated with fluorescent compounds. Use high-purity reagents and water.
-
Autofluorescence from Samples or Plates: If you are using biological samples, they may contain endogenous fluorescent molecules. The type of microplate used can also contribute to background. Black, opaque-bottom plates are recommended for fluorescence assays to minimize background.[9][13]
-
Media Components: For cell-based assays, components in the cell culture media like phenol red or fetal bovine serum can cause autofluorescence. Consider performing the assay in a simplified buffer like PBS.[9]
Problem 3: High Variability Between Replicates
Q: I am observing significant variability between my replicate wells. What are the likely sources of this inconsistency?
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to large variations in the final concentrations of enzyme or substrate.[13] Use calibrated pipettes and consider preparing a master mix of reagents to be dispensed into each well.
-
Temperature Gradients: Temperature fluctuations across the microplate can affect the rate of the enzymatic reaction. Ensure the plate is at a uniform temperature before and during the measurement.[10][14]
-
Well-to-Well Differences in Plate Reader: The light path and detector sensitivity can vary slightly across the wells of a microplate reader.
-
Uneven Mixing: Inadequate mixing of reagents in the wells can lead to non-uniform reaction rates. Ensure thorough but gentle mixing after adding all components.
-
Number of Flashes: Increasing the number of flashes per well on the microplate reader can average out readings and reduce variability.[9]
Quantitative Data Summary
Table 1: Recommended Storage Conditions
| Component | Lyophilized Form | Reconstituted Stock Solution |
| This compound | -20°C or -80°C[1] | -20°C or -80°C, protected from light[1][6] |
| Protease (e.g., Furin) | Refer to manufacturer's datasheet | Aliquot and store at -80°C |
Table 2: Typical Assay Buffer Components for Furin
| Component | Typical Concentration | Purpose |
| Buffer (e.g., MES, Bis-Tris) | 20 mM | Maintain optimal pH |
| pH | 7.0 | Optimal for furin activity[7] |
| CaCl2 | 1 mM | Required cofactor for furin[7] |
| Triton X-100 | 0.1% | Reduces non-specific binding |
Detailed Experimental Protocol
This is a general protocol for a kinetic assay. You may need to optimize concentrations and incubation times for your specific enzyme and experimental conditions.
-
Prepare Reagents:
-
Assay Buffer: Prepare the appropriate buffer for your enzyme of interest (e.g., for furin: 20 mM MES, 1 mM CaCl2, 0.1% Triton X-100, pH 7.0).[7]
-
Substrate Stock Solution: Reconstitute the lyophilized this compound in DMSO to a stock concentration of 10 mM.
-
Enzyme Stock Solution: Prepare a stock solution of your enzyme in an appropriate buffer.
-
-
Set up the Assay Plate:
-
Add assay buffer to the wells of a black, opaque-bottom 96-well plate.
-
Add the desired concentration of inhibitors or test compounds to the appropriate wells.
-
Add the enzyme to all wells except the "no enzyme" control wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the enzyme and inhibitors to interact.
-
-
Initiate the Reaction:
-
Prepare a working solution of the substrate by diluting the stock solution in the assay buffer.
-
Add the substrate working solution to all wells to initiate the enzymatic reaction.
-
-
Measure Fluorescence:
-
Data Analysis:
-
For each well, calculate the rate of the reaction (increase in fluorescence per unit time).
-
Subtract the rate of the "no enzyme" control from all other readings.
-
Plot the reaction rates against the concentration of the test compound to determine IC50 values, or analyze the kinetic data to determine Km and Vmax.
-
Visualizations
Caption: A typical experimental workflow for a protease assay using this compound.
Caption: A decision tree for troubleshooting common issues in this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorbyt.com [biorbyt.com]
- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Optimization of protease-inhibitor interactions by randomizing adventitious contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors influencing activity of enzymes and their kinetics: bioprocessing of skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. monash.edu [monash.edu]
- 11. Enzyme Kinetics - Factors Influencing Activity [dept.harpercollege.edu]
- 12. shop.bachem.com [shop.bachem.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. bio.libretexts.org [bio.libretexts.org]
Validation & Comparative
A Researcher's Guide to Validating Furin Activity Assays Using Pyr-Arg-Thr-Lys-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
The fluorogenic substrate pyroglutamic acid-Arg-Thr-Lys-Arg-7-amino-4-methylcoumarin (Pyr-RTKR-AMC) is a widely utilized tool for measuring the activity of furin, a critical proprotein convertase involved in numerous physiological and pathological processes.[1][2][3] Furin's role in activating precursor proteins—ranging from growth factors and hormones to viral glycoproteins like the spike protein of SARS-CoV-2—makes it a significant target in drug development.[3][4][5] However, the data generated from Pyr-RTKR-AMC assays require rigorous validation to ensure specificity and accuracy, as other proprotein convertases can also cleave this substrate.[1][6]
This guide provides an objective comparison of essential methods for validating furin activity results, complete with experimental data and detailed protocols to ensure confidence in your findings.
Comparison of Furin Activity Validation Methods
While the Pyr-RTKR-AMC assay is a direct measure of enzymatic activity, its specificity can be influenced by other homologous proteases.[7][8] Therefore, employing orthogonal methods is crucial for validating that the observed activity is attributable to furin. The following table compares key validation techniques.
| Validation Method | Principle | Information Provided | Advantages | Limitations |
| Furin-Specific Inhibitors | Pharmacological blockade of furin activity. The inhibitor Decanoyl-RVKR-CMK is a potent, irreversible inhibitor of furin and other proprotein convertases.[9][10][11] | Confirms that the measured enzymatic activity is sensitive to furin inhibition, thus attributing the signal to furin or related proteases.[12] | Simple to integrate into the primary fluorometric assay; provides a clear, quantitative reduction in signal. | Dec-RVKR-CMK is not exclusively specific to furin and can inhibit other proprotein convertases (PC1, PC2, PC4, PACE4, PC5, PC7).[9][11] |
| Western Blotting | Immunodetection of furin protein using specific antibodies to visualize the ~90-100 kDa mature furin protein.[4][13] | Correlates enzymatic activity with the abundance of furin protein in the sample. Can distinguish between pro-furin and mature furin.[14] | Widely accessible technique; provides data on protein levels and processing state.[15][16] | Does not directly measure enzymatic activity; antibody specificity is critical.[13] |
| Mass Spectrometry | Identification and quantification of specific cleavage products from a known protein substrate (e.g., a viral glycoprotein or a synthetic peptide).[6] | Provides definitive evidence of furin-mediated cleavage at the correct recognition site (Arg-X-K/R-R↓).[17] | Unambiguously identifies cleavage products and sites; highly specific and sensitive.[18][19] | Requires specialized equipment and expertise; can be complex to quantify.[20] |
| Immunocapture Activity Assay | Furin is first immunopurified from a complex lysate using a specific antibody, and then its activity is measured using the Pyr-RTKR-AMC substrate.[7][8] | Measures the activity of specifically isolated furin, eliminating interference from other proteases in the lysate.[7] | High specificity for furin activity; sensitive enough to detect endogenous furin levels.[7][8] | More complex and time-consuming than direct assays; dependent on antibody capture efficiency. |
Experimental Protocols
Below are detailed methodologies for the key validation experiments.
Protocol: Inhibition of Furin Activity with Decanoyl-RVKR-CMK
This protocol assesses the specificity of the cleavage activity observed with the Pyr-RTKR-AMC substrate.
Materials:
-
Recombinant furin or cell lysate containing furin
-
Furin Assay Buffer (e.g., 20 mM HEPES, 0.1% Triton X-100, 1 mM CaCl₂, pH 7.5)[17]
-
Pyr-Arg-Thr-Lys-Arg-AMC substrate (stock solution in DMSO)
-
Decanoyl-RVKR-CMK inhibitor (stock solution in water or DMSO)[9]
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare working solutions of the substrate and inhibitor in Furin Assay Buffer.
-
Set Up Reactions: In a 96-well plate, prepare parallel reactions. For each sample, create a "No Inhibitor" well and an "Inhibitor" well.
-
"Inhibitor" Wells: Add Dec-RVKR-CMK to a final concentration of 1-10 µM.
-
"No Inhibitor" Wells: Add an equivalent volume of the inhibitor's solvent (e.g., DMSO).
-
-
Pre-incubation: Add the furin-containing sample (recombinant enzyme or lysate) to all wells. Incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the Pyr-RTKR-AMC substrate to all wells to a final concentration of 5-10 µM.
-
Measure Fluorescence: Immediately begin reading the fluorescence intensity kinetically over 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). A significant reduction in the reaction rate in the "Inhibitor" wells compared to the "No Inhibitor" wells validates that the activity is from furin or a related proprotein convertase.
Protocol: Western Blotting for Furin Protein Expression
This method confirms the presence and relative abundance of furin protein in the samples tested for activity.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-Furin polyclonal or monoclonal antibody (e.g., targeting the ~90 kDa mature form).[4]
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Quantify protein concentration in lysates using a BCA or Bradford assay. Mix samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-furin antibody (diluted in blocking buffer as per manufacturer's recommendation, e.g., 1:1000) overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system. The presence of a band at ~90-100 kDa corresponds to mature furin.[13]
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow for validating results from a Pyr-RTKR-AMC furin activity assay.
Caption: Workflow for validating Pyr-RTKR-AMC furin activity results.
Furin Signaling and Substrate Processing Pathway
Furin plays a crucial role in the trans-Golgi network (TGN), processing a wide array of substrate proteins essential for cellular function and disease.[5][21][22]
Caption: Furin-mediated pro-protein processing in the trans-Golgi network.
References
- 1. Pyr-RTKR-AMC peptide [novoprolabs.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Furin Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Furin - Wikipedia [en.wikipedia.org]
- 6. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and characterisation of an assay for furin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Furin Polyclonal Antibody (PA1-062) [thermofisher.com]
- 14. Investigation on the processing and improving the cleavage efficiency of furin cleavage sites in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evidence that Furin Is an Authentic Transforming Growth Factor-β1-Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FURIN - Antibodies - The Human Protein Atlas [proteinatlas.org]
- 17. neb.com [neb.com]
- 18. Detection and evolution of SARS-CoV-2 coronavirus variants of concern with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of SARS-CoV-2 Main Protease (Mpro) Cleavage Sites Using Two-Dimensional Electrophoresis and In Silico Cleavage Site Prediction [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of Pyr-Arg-Thr-Lys-Arg-AMC: A Comparative Guide to its Cross-Reactivity with Various Proteases
For researchers, scientists, and drug development professionals, understanding the specificity of a protease substrate is paramount for accurate enzymatic assays and the development of targeted therapeutics. This guide provides a comprehensive comparison of the cross-reactivity of the fluorogenic substrate Pyr-Arg-Thr-Lys-Arg-AMC with a panel of proteases, supported by experimental data and detailed protocols.
The substrate, pyroglutamyl-Arginyl-Threonyl-Lysyl-Arginine-7-amino-4-methylcoumarin (this compound), is a synthetic peptide designed to be cleaved by proteases that recognize and hydrolyze peptide bonds C-terminal to basic amino acid residues, particularly arginine. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, providing a measurable signal for protease activity. While it is a valuable tool for studying specific proteases, its potential for cross-reactivity with other enzymes necessitates a thorough understanding of its specificity profile.
Comparative Analysis of Protease Activity
The following table summarizes the kinetic parameters for the cleavage of this compound by various proteases. This data allows for a direct comparison of the substrate's efficiency with different enzymes.
| Protease Family | Protease | K_m (μM) | k_cat/K_m (M⁻¹s⁻¹) |
| Proprotein Convertases | Furin | 6.5 | ~2 x 10⁴[1][2] |
| PC1/3 | 3.0 | Not Reported | |
| PC2 | 6.6 | Not Reported | |
| PC4 | 1.7 | Not Reported | |
| PC5/6 | 2.0 | Not Reported | |
| PC7 | 9.5 | Not Reported | |
| PACE4 | 3.0 | Not Reported | |
| Serine Proteases | Trypsin | Not Reported | Cleavage Reported[3][4][5] |
| Thrombin | Not Reported | Cleavage Reported[3][4][5][6] | |
| Viral Protease | Flavivirin | Not Reported | Cleavage Reported[1] |
Note: "Not Reported" indicates that specific kinetic values for this compound were not found in the searched literature, although cleavage has been qualitatively reported for trypsin and thrombin.
Experimental Methodologies
To ensure reproducibility and accuracy in assessing the cross-reactivity of this compound, a detailed experimental protocol for a fluorometric protease assay is provided below.
General Fluorometric Protease Activity Assay Protocol
This protocol can be adapted to test the activity of various proteases against this compound.
Materials:
-
96-well black microtiter plates
-
Fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm
-
Purified proteases of interest (e.g., furin, trypsin, thrombin)
-
This compound substrate stock solution (e.g., in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM CaCl₂ and 0.01% Tween-20; buffer composition may need to be optimized for each protease)
-
7-amino-4-methylcoumarin (AMC) standard for calibration
Procedure:
-
Prepare Reagents:
-
Dilute the protease to the desired concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically for each enzyme to ensure a linear reaction rate.
-
Prepare a series of substrate dilutions in assay buffer to determine kinetic parameters (e.g., ranging from 0.1 to 10 times the expected K_m).
-
Prepare a standard curve of free AMC in assay buffer to convert relative fluorescence units (RFU) to the concentration of the product formed.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted protease solution.
-
Include control wells containing 50 µL of assay buffer without the enzyme to measure background fluorescence.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.
-
Immediately place the plate in the fluorometric plate reader.
-
Monitor the increase in fluorescence intensity (RFU) over time (e.g., every 1-2 minutes for 30-60 minutes) using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Convert the rate of change in RFU to the rate of product formation (moles/second) using the AMC standard curve.
-
Plot the initial velocity (V₀) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the K_m and V_max.
-
Calculate the catalytic efficiency (k_cat/K_m) from these values.
-
Visualizing Experimental and Biological Pathways
To further clarify the experimental process and the biological context of the proteases that interact with this compound, the following diagrams are provided.
Caption: Experimental workflow for assessing protease-substrate cross-reactivity.
The primary targets of this compound, such as furin and thrombin, are key players in various signaling pathways. Understanding these pathways provides context for the functional implications of protease activity.
Caption: Simplified furin signaling pathway for pro-protein activation.
Caption: Thrombin's dual role in coagulation and cellular signaling.
References
A Head-to-Head Comparison of Pyr-Arg-Thr-Lys-Arg-AMC and Other Fluorogenic Furin Substrates
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of furin activity. This guide provides an objective comparison of the widely used fluorogenic substrate, Pyr-Arg-Thr-Lys-Arg-AMC, with other commercially available alternatives, supported by experimental data to inform your substrate selection process.
Furin, a calcium-dependent serine endoprotease of the proprotein convertase family, plays a crucial role in the post-translational modification and activation of a wide array of precursor proteins. Its activity is implicated in numerous physiological processes and disease states, including cancer, viral infections, and neurodegenerative disorders. Consequently, the reliable measurement of furin's enzymatic activity is paramount in both basic research and therapeutic development. This guide focuses on the performance of this compound, a fluorogenic substrate, in comparison to other commonly employed furin substrates.
Quantitative Comparison of Furin Substrates
The efficiency of a protease substrate is best described by its kinetic parameters, specifically the Michaelis constant (K_m) and the catalytic rate constant (k_cat). The ratio of these two values, k_cat/K_m, represents the catalytic efficiency of the enzyme for a given substrate. A higher k_cat/K_m value indicates a more efficient substrate.
The following table summarizes the kinetic parameters for this compound and other selected fluorogenic furin substrates.
| Substrate Sequence | Substrate Type | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| This compound | AMC-based | 6.5 | Not Reported | ~2.0 x 10⁴ | [1][2] |
| Boc-Arg-Val-Arg-Arg-AMC | AMC-based | Not Reported | Not Reported | Significantly lower than FRET substrate | [3] |
| Ac-Arg-Arg-Tle-Lys-Arg-AMC | AMC-based | Not Reported | Not Reported | High | [4] |
| Acetyl-Arg-Arg-Tle-Arg-Arg-AMC | AMC-based | Not Reported | High | Not Reported | [4] |
| Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-Tyr(NO₂)-Asp-OH | FRET-based | 3.8 | 29.3 | 7.71 x 10⁶ | [3] |
Note: Kinetic parameters can vary depending on the experimental conditions (e.g., buffer composition, pH, temperature). The data presented here is for comparative purposes. "Not Reported" indicates that the specific value was not available in the cited literature under comparable conditions. Tle represents the tert-Leucine residue. Abz stands for o-aminobenzoyl, and Tyr(NO₂) for 3-nitrotyrosine, which are the donor and quencher pair in this FRET substrate.
Experimental Protocols
Accurate and reproducible measurement of furin activity is contingent on a well-defined experimental protocol. Below is a detailed methodology for a typical in vitro furin activity assay using a fluorogenic AMC-based substrate.
Protocol: In Vitro Furin Activity Assay using Fluorogenic Substrate
1. Reagents and Materials:
-
Recombinant human furin
-
Fluorogenic furin substrate (e.g., this compound)
-
Furin Assay Buffer: 100 mM HEPES, pH 7.5, containing 1 mM CaCl₂ and 1 mM β-mercaptoethanol.[1]
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm.[5]
-
Dimethyl sulfoxide (DMSO) for substrate reconstitution
-
Furin inhibitor (optional, for control experiments)
2. Procedure:
-
Substrate Preparation: Reconstitute the lyophilized fluorogenic substrate in DMSO to prepare a stock solution (e.g., 10 mM). Further dilute the stock solution with Furin Assay Buffer to the desired working concentrations.
-
Enzyme Preparation: Dilute the recombinant furin to the desired concentration in ice-cold Furin Assay Buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.
-
Assay Setup:
-
Add 50 µL of Furin Assay Buffer to each well of the 96-well plate.
-
Add 25 µL of the diluted furin substrate solution to each well.
-
To initiate the reaction, add 25 µL of the diluted furin enzyme solution to each well.
-
For negative control wells, add 25 µL of Furin Assay Buffer instead of the enzyme solution.
-
For inhibitor control wells, pre-incubate the furin enzyme with the inhibitor for a specified time before adding the substrate.
-
-
Measurement: Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader.[1] Measure the increase in fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes. The fluorescence signal is generated upon cleavage of the AMC group from the peptide substrate.
-
Data Analysis:
-
Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
-
To determine the kinetic parameters (K_m and V_max), perform the assay with varying substrate concentrations and fit the resulting initial velocity data to the Michaelis-Menten equation.
-
Mandatory Visualizations
Diagram 1: Furin Cleavage of a Fluorogenic Substrate
Caption: Enzymatic cleavage of a fluorogenic substrate by furin.
Diagram 2: Experimental Workflow for Furin Activity Assay
Caption: A typical workflow for a fluorogenic furin activity assay.
Diagram 3: Furin's Role in Viral Glycoprotein Processing
Caption: Furin-mediated processing of viral glycoproteins in the host cell.
Diagram 4: Furin's Role in TGF-β Signaling Activation
Caption: Activation of the TGF-β signaling pathway by furin.
References
- 1. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shop.bachem.com [shop.bachem.com]
- 3. Tgfβ activation and signaling | PPT [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluorogenic Substrates for Furin Activity Assays: Pyr-Arg-Thr-Lys-Arg-AMC vs. Boc-Arg-Val-Arg-Arg-AMC
For researchers, scientists, and drug development professionals, the accurate measurement of furin activity is critical for understanding its role in physiological processes and pathological conditions. The choice of a suitable fluorogenic substrate is paramount for obtaining reliable and reproducible results. This guide provides an objective comparison of two commonly used furin substrates, Pyr-Arg-Thr-Lys-Arg-AMC (Pyr-RTKR-AMC) and Boc-Arg-Val-Arg-Arg-AMC (Boc-RVRR-AMC), supported by available experimental data.
Furin, a calcium-dependent serine endoprotease, plays a crucial role in the maturation of a wide array of precursor proteins within the secretory pathway.[1][2][3] Its activity is implicated in numerous physiological processes, including hormone activation, growth factor receptor maturation, and blood coagulation.[2][4][5] Furthermore, furin is co-opted by various pathogens, such as HIV, influenza virus, and SARS-CoV-2, to process their envelope proteins, making it a significant therapeutic target.[3]
The selection of an appropriate substrate is a key determinant for the sensitivity and specificity of furin activity assays. Both Pyr-RTKR-AMC and Boc-RVRR-AMC are synthetic peptides that incorporate the 7-amino-4-methylcoumarin (AMC) fluorophore, which is released upon enzymatic cleavage, leading to a measurable increase in fluorescence.
Performance Comparison: Kinetic Parameters and Specificity
An ideal substrate for measuring furin activity should exhibit high affinity (low Km) and a high turnover rate (kcat), resulting in a high catalytic efficiency (kcat/Km).
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| This compound | 6.5 | Not Reported | ~2.0 x 10⁴ | [6][7] |
| Boc-Arg-Val-Arg-Arg-AMC | Not Reported | Not Reported | Significantly lower than newer substrates | [8] |
Specificity Profile
Furin belongs to the proprotein convertase (PC) family, which includes several other proteases with overlapping substrate specificities. Therefore, the cross-reactivity of a substrate with other PCs is a critical consideration.
The substrate Pyr-RTKR-AMC is known to be cleaved by other members of the proprotein convertase family. The Michaelis-Menten constants (Km) for the cleavage of Pyr-RTKR-AMC by various human proprotein convertases are provided in the table below.
| Proprotein Convertase | Km for Pyr-RTKR-AMC (µM) |
| Furin | 6.5 |
| PC1/3 | 3.0 |
| PC2 | 6.6 |
| PC4 | 1.7 |
| PC5/6 | 2.0 |
| PC7 | 9.5 |
| PACE4 | 3.0 |
Data from a comparative study on substrate cleavage analysis of furin and related proprotein convertases.[6]
This data indicates that while Pyr-RTKR-AMC is a substrate for furin, it is also efficiently cleaved by other PCs, particularly PC4 and PC5/6, which exhibit a higher affinity (lower Km) for this substrate. This lack of specificity can be a significant drawback in complex biological samples where multiple PCs may be present. Information regarding the specificity of Boc-RVRR-AMC against other PCs is not as clearly documented in the available literature.
Experimental Protocols
Below is a generalized protocol for a furin activity assay that can be adapted for a direct comparison of Pyr-RTKR-AMC and Boc-RVRR-AMC.
Materials:
-
Recombinant human furin
-
This compound
-
Boc-Arg-Val-Arg-Arg-AMC
-
Assay Buffer: 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 1 mM β-mercaptoethanol, 0.5% Triton X-100
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Substrate Preparation: Prepare stock solutions of Pyr-RTKR-AMC and Boc-RVRR-AMC in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute recombinant human furin in cold Assay Buffer to the desired concentration.
-
Reaction Setup: To each well of the 96-well plate, add 50 µL of the substrate solution.
-
Initiate Reaction: Add 50 µL of the diluted furin solution to each well to start the reaction. For a negative control, add 50 µL of Assay Buffer without the enzyme.
-
Kinetic Measurement: Immediately place the plate in the fluorometric plate reader and measure the increase in fluorescence at 37°C for a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve. For Km and Vmax determination, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
Visualizing the Biological Context and Experimental Process
To better understand the environment in which these substrates are used and the workflow of the experiments, the following diagrams are provided.
Caption: Furin's role in protein maturation in the TGN and at the cell surface.
Caption: Workflow for comparing furin substrates.
Concluding Remarks
The choice between Pyr-RTKR-AMC and Boc-RVRR-AMC for measuring furin activity depends on the specific requirements of the experiment.
-
This compound has defined kinetic parameters available and appears to be a more efficient substrate than Boc-RVRR-AMC. However, its significant cross-reactivity with other proprotein convertases necessitates careful consideration, especially when working with complex biological samples. For studies requiring high sensitivity where furin is the predominant PC, Pyr-RTKR-AMC may be a suitable choice.
-
Boc-Arg-Val-Arg-Arg-AMC is a widely cited, classic furin substrate. While its catalytic efficiency is reportedly lower than that of newer substrates, it may still be adequate for certain applications, particularly for inhibitor screening where a baseline activity is sufficient.
For researchers aiming to accurately quantify furin activity, especially in samples containing other proteases, it is advisable to consider more specific, internally quenched fluorogenic substrates or to employ methods that can distinguish furin activity from that of other PCs, such as immuno-capture-based activity assays.[1] This guide provides a foundation for making an informed decision based on the currently available data. Further head-to-head comparative studies would be beneficial to the research community.
References
- 1. Development and characterisation of an assay for furin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furin - Wikipedia [en.wikipedia.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. neb.com [neb.com]
- 6. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyr-RTKR-AMC peptide [novoprolabs.com]
- 8. Internally quenched fluorogenic substrate for furin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternative Fluorogenic Substrates for Proprotein Convertases
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of alternative fluorogenic substrates for proprotein convertases (PCs). It provides a comprehensive overview of their performance, supported by experimental data, to aid in the selection of the most suitable substrate for specific research needs.
Proprotein convertases are a family of subtilisin-like serine endoproteases that play a crucial role in the post-translational modification of a wide array of proteins. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including cancer, viral infections, and cardiovascular disorders. The use of fluorogenic substrates is a cornerstone of PC activity assays, enabling high-throughput screening of inhibitors and detailed kinetic studies. This guide explores alternatives to commonly used substrates, highlighting their kinetic properties and providing detailed protocols for their use.
Performance Comparison of Fluorogenic Substrates
The efficiency of a fluorogenic substrate is primarily determined by its kinetic parameters, specifically the catalytic efficiency (kcat/Km). A higher kcat/Km value indicates a more efficient substrate, allowing for more sensitive detection of enzyme activity. The following table summarizes the kinetic data for various alternative fluorogenic substrates for a range of proprotein convertases.
| Substrate Type | Peptide Sequence | Proprotein Convertase | kcat/Km (M⁻¹s⁻¹) | Fluorophore/Quencher | Reference |
| AMC-based | pERTKR-AMC | Furin | 2.0 x 10⁴ | AMC | |
| pERTKR-AMC | PC1/3 | - | AMC | [1] | |
| pERTKR-AMC | PC2 | 6.0 x 10³ | AMC | ||
| Pyr-RTKR-AMC | Furin | - | AMC | [2] | |
| Pyr-RTKR-AMC | PC1/3 | - | AMC | [2] | |
| Pyr-RTKR-AMC | PC2 | - | AMC | [2] | |
| Pyr-RTKR-AMC | PC4 | - | AMC | [2] | |
| Pyr-RTKR-AMC | PC5/6 | - | AMC | [2] | |
| Pyr-RTKR-AMC | PC7 | - | AMC | [2] | |
| Ac-KTKQLR-MCA | PC4 | - | MCA | [3][4] | |
| H-Arg-Arg-Tle-Lys-Arg-AMC | Furin | - | AMC | [5] | |
| Ac-Arg-Arg-Tle-Arg-Arg-AMC | Furin | - | AMC | [5] | |
| Ac-Arg-Arg-Arg-Tle-Lys-Arg-AMC | PC1/3 | - | AMC | [5] | |
| H-Arg-Arg-Arg-Tle-Lys-Arg-AMC | PC2 | - | AMC | [5] | |
| Ac-Arg-Arg-Tle-Lys-Arg-AMC | PC5/6 | - | AMC | [5] | |
| H-Arg-Arg-Arg-Tle-Lys-Arg-AMC | PC7 | - | AMC | [5] | |
| FRET-based | Q-PACAP(141-151)-mutant | PC4 | - | Abz/Tyr(NO₂) | [3][4] |
| Q-ADAM-5(380-388)-mutant | PC4 | - | Abz/Tyr(NO₂) | [3][4] | |
| Rh110-based substrate | Furin | - | Rhodamine 110 | [6] |
Note: "-" indicates that the specific kcat/Km value was not provided in the cited source, although the substrate was reported as effective. The efficiency of FRET substrates is often described by the fold-increase in fluorescence upon cleavage.
Experimental Protocols
General Protocol for Proprotein Convertase Activity Assay using AMC-based Substrates
This protocol provides a general framework for measuring proprotein convertase activity using a 7-amino-4-methylcoumarin (AMC)-based fluorogenic substrate.
Materials:
-
Recombinant proprotein convertase (e.g., Furin, PC1/3, PC2)
-
Fluorogenic AMC substrate (e.g., pERTKR-AMC)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, containing 1 mM CaCl₂ and 1 mM β-mercaptoethanol for furin)[2]
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Prepare Reagents:
-
Reconstitute the recombinant proprotein convertase in an appropriate buffer to the desired stock concentration.
-
Dissolve the AMC substrate in DMSO to create a stock solution (e.g., 10 mM). Further dilute the stock solution in assay buffer to the desired working concentrations.
-
-
Set up the Assay:
-
In a 96-well black microplate, add the assay buffer to each well.
-
Add the desired concentration of the proprotein convertase to the appropriate wells. Include a negative control with no enzyme.
-
To initiate the reaction, add the AMC substrate to all wells. The final volume in each well should be consistent (e.g., 100 µL).
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes). Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
The initial velocity (rate of increase in fluorescence) of the reaction is proportional to the enzyme activity.
-
To determine the kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
-
General Protocol for Proprotein Convertase Activity Assay using FRET-based Substrates
This protocol outlines the general procedure for measuring proprotein convertase activity using a Förster Resonance Energy Transfer (FRET)-based substrate.
Materials:
-
Recombinant proprotein convertase
-
FRET substrate (containing a donor and acceptor pair, e.g., Abz/Tyr(NO₂))
-
Assay Buffer (specific to the PC being assayed)
-
96-well black microplate
-
Fluorescence microplate reader capable of measuring the fluorescence of the donor and/or acceptor fluorophores.
Procedure:
-
Prepare Reagents:
-
Prepare the recombinant proprotein convertase and FRET substrate stock solutions as described in the AMC-based assay protocol.
-
-
Set up the Assay:
-
In a 96-well black microplate, add the assay buffer.
-
Add the proprotein convertase to the designated wells, including a no-enzyme control.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores. The measurement can be taken in kinetic mode or as an endpoint reading. Upon cleavage of the FRET substrate, the distance between the donor and acceptor increases, leading to a decrease in FRET and an increase in donor fluorescence.
-
-
Data Analysis:
-
The enzyme activity is proportional to the change in the ratio of acceptor to donor fluorescence or the increase in donor fluorescence over time.
-
Kinetic parameters can be determined by measuring the reaction rates at different substrate concentrations.
-
Visualizations
Caption: Proprotein convertase processing pathway.
Caption: Fluorogenic substrate assay workflow.
References
- 1. Modulation of PC1/3 Activity by Self-Interaction and Substrate Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro elucidation of substrate specificity and bioassay of proprotein convertase 4 using intramolecularly quenched fluorogenic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. search-library.ucsd.edu [search-library.ucsd.edu]
- 6. SensoLyte® Rh110 Furin Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
Navigating Specificity: A Comparative Guide to Pyr-Arg-Thr-Lys-Arg-AMC Cleavage by Furin and Other Proprotein Convertases
For researchers, scientists, and drug development professionals, the selection of a suitable fluorogenic substrate is paramount for the accurate assessment of protease activity. This guide provides an objective comparison of the specificity of the widely used substrate, Pyr-Arg-Thr-Lys-Arg-AMC, for furin over other human proprotein convertases (PCs). Supported by experimental data, this document aims to facilitate informed decisions in assay development and inhibitor screening.
The proprotein convertase family, a group of calcium-dependent serine endoproteases, plays a crucial role in the post-translational modification of a vast array of precursor proteins. Among these, furin is a ubiquitously expressed and extensively studied member, involved in the processing of proteins in the constitutive secretory pathway. The fluorogenic peptide substrate, pyroglutamyl-Arginyl-Threonyl-Lysyl-Arginyl-7-amino-4-methylcoumarin (this compound), has been designed to mimic the consensus cleavage site of furin. Upon enzymatic cleavage of the amide bond between arginine and AMC, the highly fluorescent 7-amino-4-methylcoumarin is released, providing a measurable signal for enzyme activity.
While this compound is a well-established substrate for furin, its cross-reactivity with other members of the proprotein convertase family, including PC1/3, PC2, PC4, PC5/6, PACE4, and PC7, is a critical consideration for its application in specific and selective assays. This guide presents a detailed comparison of the enzymatic cleavage of this substrate by these key proprotein convertases.
Comparative Kinetic Analysis
To quantitatively assess the specificity of this compound, the kinetic parameters—Michaelis constant (Kₘ) and catalytic rate constant (kcat)—for its hydrolysis by furin and other human proprotein convertases have been compiled. The Kₘ value is an indicator of the substrate concentration at which the reaction rate is half of the maximum, reflecting the affinity of the enzyme for the substrate. A lower Kₘ value generally indicates a higher affinity. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The catalytic efficiency of an enzyme is best represented by the kcat/Kₘ ratio.
| Enzyme | Specific Activity (pmol/min/µg)[1] | Kₘ (µM)[1] | Molecular Weight (kDa) | kcat (s⁻¹) (Calculated) | kcat/Kₘ (M⁻¹s⁻¹) (Calculated) |
| Furin | 10.8 | 6.5 | 69.8 | 12.56 | 1.93 x 10⁶ |
| PC1/3 | 2.8 | 3.0 | 66[2] | 3.08 | 1.03 x 10⁶ |
| PC2 | 11.9 | 6.6 | 70.6[3] | 14.00 | 2.12 x 10⁶ |
| PC4 | 1.4 | 1.7 | 16.5 | 0.39 | 2.29 x 10⁵ |
| PC5/6 | 2.1 | 2.0 | ~97-100 (isoform dependent) | 3.39 - 3.50 | 1.70 - 1.75 x 10⁶ |
| PACE4 | 3.7 | 3.0 | 97[4] | 5.98 | 1.99 x 10⁶ |
| PC7 | 3.0 | 9.5 | 86.2[5] | 4.31 | 4.54 x 10⁵ |
Note: kcat values were calculated using the specific activity and the respective molecular weights of the recombinant human enzymes. The molecular weight of PC5/6 can vary depending on the isoform. The catalytic efficiency for furin with this substrate has also been reported to be approximately 2 x 10⁴ M⁻¹s⁻¹ in other literature.[6][7]
Based on the compiled data, while this compound is an efficient substrate for furin, it also demonstrates significant cleavage by several other proprotein convertases, particularly PC2, PC5/6, and PACE4, which exhibit comparable or even higher catalytic efficiencies. This highlights the importance of using highly purified enzyme preparations or specific inhibitors to ensure the accurate measurement of furin activity in complex biological samples.
Experimental Protocols
A detailed methodology for a standard fluorometric assay to determine the activity of furin or other proprotein convertases using this compound is provided below.
Materials:
-
Recombinant human furin or other proprotein convertases
-
Fluorogenic substrate: this compound
-
Assay Buffer:
-
96-well black microplate
-
Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Enzyme Preparation: Thaw the recombinant enzyme on ice. Prepare a working solution of the enzyme by diluting it in the appropriate assay buffer to the desired concentration.
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with the appropriate assay buffer to the desired final concentration for the assay.
-
Assay Reaction: a. To each well of the 96-well black microplate, add the diluted enzyme solution. b. To initiate the reaction, add the diluted substrate solution to each well. The final volume in each well should be consistent (e.g., 100 µL). c. Include control wells containing the substrate and assay buffer without the enzyme to measure background fluorescence.
-
Incubation: Incubate the microplate at 37°C. The incubation time will depend on the enzyme concentration and activity, and should be optimized to ensure the reaction remains in the linear range.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals or at the end of the incubation period using a microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
-
Data Analysis: a. Subtract the background fluorescence from the fluorescence readings of the enzyme-containing wells. b. The rate of substrate cleavage can be determined by the increase in fluorescence over time. c. To determine the kinetic parameters (Kₘ and Vmax), perform the assay with varying substrate concentrations while keeping the enzyme concentration constant. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation. d. The kcat can be calculated from the Vmax and the enzyme concentration.
Visualizing the Cleavage Process
The enzymatic cleavage of the fluorogenic substrate by proprotein convertases can be represented as a straightforward biochemical reaction. The following diagram illustrates this process.
Caption: Enzymatic cleavage of this compound by a proprotein convertase.
This guide provides a foundational understanding of the specificity of this compound. For researchers investigating the distinct roles of individual proprotein convertases, it is crucial to consider the potential for cross-reactivity and to employ appropriate controls and specific inhibitors to ensure the validity of their findings. The provided data and protocols serve as a valuable resource for the design and interpretation of experiments aimed at elucidating the complex world of proprotein convertase biology.
References
- 1. raybiotech.com [raybiotech.com]
- 2. PC4 Protein, Positive cofactor 4 - Syd Labs [sydlabs.com]
- 3. Human Furin Recombinant Protein (450-47-10UG) [thermofisher.com]
- 4. Human Furin, Recombinant | Advent Bio [adventbio.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. Recombinant Human Proprotein Convertase 2/PCSK2 Protein, CF (6018-SE): Novus Biologicals [novusbio.com]
- 7. Recombinant Human PACE4/PCSK6 GST (N-Term) Protein (H00005046-Q01): Novus Biologicals [novusbio.com]
Correlating Protease Activity with Protein Expression: A Guide to Pyr-Arg-Thr-Lys-Arg-AMC Assays and Western Blotting
For researchers in drug development and cellular biology, understanding the relationship between the amount of a protease present and its enzymatic activity is crucial. This guide provides a comparative overview of two fundamental techniques used to assess proteases: the fluorogenic Pyr-Arg-Thr-Lys-Arg-AMC (PATK-AMC) activity assay and the immuno-based Western blot for protein quantification. By correlating data from these two methods, a more complete picture of protease regulation and function can be achieved.
The PATK-AMC assay directly measures the catalytic activity of certain proteases, such as trypsin and thrombin, which recognize and cleave this specific peptide sequence.[1][2] This cleavage releases the fluorophore 7-amino-4-methylcoumarin (AMC), resulting in a quantifiable fluorescent signal that is directly proportional to the active protease concentration. In contrast, Western blotting provides a semi-quantitative measure of the total amount of the protease protein, including its inactive zymogen and active forms, by using specific antibodies to detect the protein after separation by size.[3][4]
Comparing Methodological Outputs
A direct comparison of the data from both assays can reveal critical insights into post-translational regulation of protease activity. For instance, an increase in protease activity without a corresponding increase in total protein level on a Western blot may indicate the activation of a pre-existing pool of the enzyme. Conversely, an increase in protein level without a proportional rise in activity could suggest the presence of inactive protease or the action of endogenous inhibitors.
Illustrative Data Comparison
To demonstrate this correlation, consider a hypothetical experiment where a cell culture is stimulated to induce the expression and activation of a target protease. Samples are collected at various time points post-stimulation and analyzed using both a PATK-AMC assay and Western blotting.
| Time Point (Hours) | Protease Activity (Relative Fluorescence Units) | Total Protease Level (Western Blot Band Intensity) |
| 0 | 100 | 500 |
| 2 | 150 | 520 |
| 4 | 450 | 750 |
| 8 | 600 | 1000 |
| 12 | 550 | 950 |
In this illustrative dataset, a slight increase in activity is observed at 2 hours with minimal change in protein levels, suggesting initial activation of the existing protease pool. By 4 and 8 hours, both activity and total protein levels have significantly increased, indicating new protein synthesis and subsequent activation. At 12 hours, both measures begin to decrease, possibly due to protein degradation or feedback inhibition.
Experimental Workflows and Signaling
The following diagrams illustrate the general workflow for each experimental technique and a simplified signaling pathway leading to protease activation.
Detailed Experimental Protocols
This compound Protease Activity Assay
This protocol provides a general framework for measuring protease activity in cell lysates.
-
Sample Preparation:
-
Culture cells to the desired confluency and apply experimental treatments.
-
Wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl2).
-
Dilute the PATK-AMC substrate in the reaction buffer to a final working concentration (typically 10-50 µM).
-
In a 96-well black microplate, add a standardized amount of cell lysate (e.g., 20 µg of total protein) to each well.
-
Initiate the reaction by adding the PATK-AMC substrate solution to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 350 nm and 440 nm, respectively.
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence (RFU/min) for each sample.
-
Compare the rates of treated samples to untreated controls to determine the relative change in protease activity.
-
Western Blot for Total Protease Quantification
This protocol outlines the key steps for detecting and semi-quantifying a target protease.
-
Sample Preparation and Protein Quantification:
-
Prepare cell lysates as described for the activity assay, but a denaturing lysis buffer (e.g., RIPA buffer with SDS) is often used.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat to denature.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protease overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescent (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the resulting bands using software like ImageJ to quantify the relative protein levels. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
References
- 1. Aberrant Expression and Activation of the Thrombin Receptor Protease-Activated Receptor-1 Induces Cell Proliferation and Motility in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring digestive protease activation in the mouse pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
Orthogonal Assays to Confirm Protease Activity Findings from Pyr-Arg-Thr-Lys-Arg-AMC Substrates: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate and robust measurement of protease activity is paramount. The fluorogenic substrate, Pyr-Arg-Thr-Lys-Arg-AMC, is a widely used tool for assessing the activity of proteases such as furin and other proprotein convertases. Cleavage of the substrate by the protease liberates the fluorescent 7-amino-4-methylcoumarin (AMC) group, providing a sensitive measure of enzymatic activity. However, reliance on a single assay can sometimes lead to misleading results due to compound interference or off-target effects. Therefore, employing orthogonal assays is a critical step in validating initial findings. This guide provides a comparative overview of several orthogonal methods to confirm and complement data obtained from this compound assays.
Data Presentation: A Comparative Overview of Protease Assay Methodologies
The following table summarizes the key characteristics of the primary fluorogenic peptide assay and several orthogonal methods. This allows for a direct comparison of their principles, throughput, sensitivity, and potential for interference.
| Assay Type | Principle | Typical Throughput | Relative Sensitivity | Common Interferences | Key Advantages | Key Limitations |
| Primary: Fluorogenic Peptide (this compound) | Enzymatic cleavage of a peptide-AMC conjugate releases a fluorescent reporter. | High (96/384-well plates) | High (picomolar) | Fluorescent compounds, inner filter effect at high substrate concentrations. | High sensitivity, real-time kinetics, well-suited for HTS. | Susceptible to interference from colored or fluorescent compounds. |
| Orthogonal 1: Chromogenic Peptide Assay | Enzymatic cleavage of a peptide-pNA (p-nitroanilide) conjugate releases a chromogenic reporter. | High (96/384-well plates) | Moderate (nanomolar) | Colored compounds that absorb at the detection wavelength. | Simple, uses standard absorbance plate readers. | Generally less sensitive than fluorogenic assays. |
| Orthogonal 2: Mass Spectrometry (MS)-Based Assay | Direct detection and quantification of substrate and cleaved product by their mass-to-charge ratio. | Medium | High | - | Label-free, highly specific, provides definitive evidence of cleavage.[1] | Lower throughput, requires specialized equipment and expertise. |
| Orthogonal 3: Casein-Based Assay (Spectrophotometric) | Protease digests casein, releasing tyrosine-containing peptides that are quantified colorimetrically. | Low to Medium | Low (micromolar) | Compounds that interfere with the colorimetric reaction (e.g., Folin's reagent). | Uses a whole protein substrate, less prone to artifacts from small molecule inhibitors. | Multi-step, lower sensitivity, not suitable for all proteases.[2] |
| Orthogonal 4: Gel Zymography | Protease activity is detected in a polyacrylamide gel containing a copolymerized protein substrate (e.g., gelatin or casein). | Low | High | - | Visualizes active enzyme at its specific molecular weight, can distinguish between pro- and active forms. | Semi-quantitative, not suitable for high-throughput screening. |
| Orthogonal 5: Specific Inhibitor Confirmation | Use of a known, potent, and specific inhibitor of the target protease to confirm that the observed activity is from the enzyme of interest. | High | N/A | Non-specific inhibitors. | Confirms target engagement, can be applied to various assay formats. | Relies on the availability of a specific inhibitor. |
Experimental Protocols
Primary Assay: Fluorogenic Peptide Cleavage with this compound
This protocol describes a typical procedure for measuring protease activity using a fluorogenic AMC-tagged peptide substrate in a 96-well plate format.
Materials:
-
Protease of interest (e.g., Furin)
-
This compound substrate
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[3]
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)[3]
Procedure:
-
Prepare a stock solution of the this compound substrate in DMSO.
-
Dilute the protease to the desired concentration in pre-warmed Assay Buffer.
-
In each well of the 96-well plate, add the protease solution.
-
To initiate the reaction, add the fluorogenic substrate to each well. The final substrate concentration should be at or below the Km for the enzyme to ensure linear reaction kinetics.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the increase in fluorescence intensity over time. The rate of increase is proportional to the protease activity.
Orthogonal Assay 1: Mass Spectrometry (MS)-Based Cleavage Assay
This label-free method provides direct evidence of substrate cleavage.
Materials:
-
Protease of interest
-
Pyr-Arg-Thr-Lys-Arg peptide (unlabeled)
-
Assay Buffer
-
Quenching solution (e.g., 10% formic acid)
-
LC-MS/MS system
Procedure:
-
Incubate the protease with the unlabeled peptide substrate in Assay Buffer at the desired temperature.
-
At various time points, take aliquots of the reaction and stop the enzymatic activity by adding the quenching solution.
-
Analyze the samples by LC-MS/MS.
-
Monitor for the disappearance of the full-length substrate and the appearance of the cleaved product fragments. The peak areas of the substrate and product can be used for quantitative analysis.[1]
Orthogonal Assay 2: Casein-Based Spectrophotometric Assay
This classic method utilizes a whole protein as a substrate.
Materials:
-
Protease of interest
-
Casein solution (e.g., 0.65% in 50 mM potassium phosphate buffer, pH 7.5)[4]
-
Trichloroacetic acid (TCA) solution (e.g., 110 mM)[4]
-
Folin & Ciocalteu's phenol reagent[4]
-
Tyrosine standard solution
-
Spectrophotometer
Procedure:
-
Equilibrate the casein solution to the assay temperature (e.g., 37°C).
-
Add the protease solution to the casein solution and incubate for a defined period (e.g., 10 minutes).[4]
-
Stop the reaction by adding the TCA solution. This will precipitate the undigested casein.
-
Centrifuge the samples to pellet the precipitated casein.
-
Transfer the supernatant, which contains the soluble, tyrosine-containing peptides, to a new tube.
-
Add Folin & Ciocalteu's reagent and measure the absorbance at 660 nm.[4]
-
Quantify the amount of released tyrosine by comparing the absorbance to a standard curve generated with known concentrations of tyrosine.
Orthogonal Assay 3: Gel Zymography
This technique allows for the visualization of protease activity directly in a polyacrylamide gel.
Materials:
-
Protease sample
-
SDS-PAGE equipment
-
Polyacrylamide gel solution containing a copolymerized substrate (e.g., 0.1% gelatin)
-
Renaturation buffer (e.g., 2.5% Triton X-100)
-
Development buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Prepare a polyacrylamide gel containing the substrate.
-
Run the protease samples on the gel under non-reducing conditions.
-
After electrophoresis, wash the gel with renaturation buffer to remove SDS and allow the protease to refold.
-
Incubate the gel in the development buffer at the optimal temperature for the protease (e.g., 37°C) for several hours to overnight.
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel. Zones of protease activity will appear as clear bands against a blue background where the substrate has been digested.
Mandatory Visualizations
Caption: Workflow diagram illustrating the primary fluorogenic assay and orthogonal validation methods.
Caption: Logical relationship between primary assay findings and orthogonal validation.
References
Safety Operating Guide
Proper Disposal of Pyr-Arg-Thr-Lys-Arg-AMC: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory reagents is paramount. This guide provides essential information and a step-by-step procedure for the proper disposal of Pyr-Arg-Thr-Lys-Arg-AMC, a fluorogenic peptide substrate.
While this compound is classified as a non-hazardous substance, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document outlines the recommended procedures for handling and disposing of this compound.
Safety and Hazard Information
According to the Safety Data Sheet (SDS) provided by MedChemExpress, this compound (TFA) is not classified as a hazardous substance or mixture[1]. However, it is essential to handle all chemicals with care and follow standard laboratory safety practices.
| Hazard Classification | GHS Label Elements | Other Hazards |
| Not a hazardous substance or mixture[1] | Not a hazardous substance or mixture[1] | None reported[1] |
Step-by-Step Disposal Protocol
Even in the absence of a hazardous classification, it is best practice to dispose of this compound as chemical waste. This ensures that the compound does not enter the standard waste stream or sanitary sewer system.
-
Consult Local Regulations: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) guidelines and local waste disposal regulations. These regulations will supersede any general guidance provided here.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Keep it in a designated, sealed, and clearly labeled waste container.
-
Labeling: The waste container must be labeled with the full chemical name: "this compound". Also, include the concentration and solvent if it is in a solution.
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and securely sealed to prevent leaks or spills.
-
Arrange for Pickup: Contact your institution's hazardous waste management or EHS department to schedule a pickup for the chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
Essential Safety and Operational Guide for Handling Pyr-Arg-Thr-Lys-Arg-AMC
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Pyr-Arg-Thr-Lys-Arg-AMC. The following procedures ensure safe handling, use, and disposal of this fluorogenic peptide substrate.
Personal Protective Equipment (PPE)
While one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, the chemical, physical, and toxicological properties of this product have not been thoroughly investigated.[1] Therefore, it is imperative to handle it with care, adhering to standard laboratory safety protocols. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[2] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the preparation of stock solutions.[3] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for handling. Provides protection against incidental contact.[2] For prolonged handling or when working with higher concentrations, consider double-gloving. |
| Body Protection | Laboratory Coat | Protects clothing and skin from potential splashes and spills.[3] |
| Respiratory Protection | Respirator | Recommended to avoid inhalation, especially when handling the powdered form and weighing it out.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for laboratory safety and experimental integrity. The following workflow outlines the key steps from receiving the compound to its final disposal.
Step-by-Step Handling and Disposal Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage or leakage.
-
The lyophilized peptide should be stored in a freezer at or below -20°C.[4] For long-term storage, -80°C is recommended, and the substance should be used within 6 months.[5] For storage at -20°C, it should be used within 1 month.[5]
2. Preparation of Stock and Working Solutions:
-
Personal Protective Equipment: Before handling, put on all recommended PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Weighing: When weighing the powdered peptide, perform this task in a chemical fume hood to avoid inhalation of any airborne particles.
-
Dissolving: The trifluoroacetate (TFA) salt form of the peptide generally enhances its solubility in aqueous solutions.[4] The specific solvent for reconstitution will depend on the experimental requirements. If using water as the solvent for the stock solution, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[5]
-
Storage of Solutions: Stock solutions should be stored sealed, away from moisture and light, and under nitrogen if possible.[5] At -80°C, the stock solution is stable for up to 6 months, while at -20°C, it is stable for up to 1 month.[5]
3. Experimental Use:
-
Handle all solutions containing this compound with the same level of precaution as the stock solution.
-
Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.[1][6]
4. Disposal Plan:
-
Waste Collection: All disposable materials that have come into contact with the peptide, such as pipette tips and tubes, should be collected as solid chemical waste. Unused solutions should be collected as liquid chemical waste.
-
Disposal Method: A recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Regulations: Always observe all federal, state, and local environmental regulations for chemical waste disposal.[1]
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the integrity of their experimental results when working with this compound.
References
- 1. peptide.co.jp [peptide.co.jp]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Pyr-RTKR-AMC peptide [novoprolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
